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  • Product: 4-Hydroxybenzenesulfonic acid; sodium
  • CAS: 825-90-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-hydroxybenzenesulfonic acid sodium

An In-Depth Technical Guide to Sodium 4-Hydroxybenzenesulfonate Abstract This technical guide provides a comprehensive overview of sodium 4-hydroxybenzenesulfonate (CAS No. 825-90-1), a versatile organic intermediate wit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sodium 4-Hydroxybenzenesulfonate

Abstract

This technical guide provides a comprehensive overview of sodium 4-hydroxybenzenesulfonate (CAS No. 825-90-1), a versatile organic intermediate with significant applications across the pharmaceutical, fine chemical, and industrial sectors. The document delineates its chemical structure, physicochemical properties, primary synthesis routes, and key applications. Furthermore, it details established analytical methodologies for its characterization and summarizes critical safety, handling, and toxicological data. This guide is intended for researchers, chemists, and drug development professionals who utilize or are investigating this compound.

Chemical Identity and Structure

Sodium 4-hydroxybenzenesulfonate, also commonly known as sodium p-phenolsulfonate, is the sodium salt of 4-hydroxybenzenesulfonic acid.[1] It is a sulfonate derivative of phenol, characterized by a hydroxyl group and a sodium sulfonate group attached in the para position to a benzene ring.[2] This unique structure, featuring both hydrophilic and hydrophobic moieties, underpins its utility in diverse chemical applications.[2] The compound is typically available as a white to off-white crystalline powder and may exist in an anhydrous or dihydrate form.[2]

Nomenclature and Identifiers

A consolidated list of chemical identifiers for sodium 4-hydroxybenzenesulfonate is provided below for unambiguous identification.

IdentifierAnhydrousDihydrate
CAS Number 825-90-1[3]10580-19-5[4]
IUPAC Name sodium 4-hydroxybenzenesulfonate[1]sodium;4-hydroxybenzenesulfonate;dihydrate
Molecular Formula C₆H₅NaO₄S[1]C₆H₅NaO₄S · 2H₂O
Molecular Weight 196.16 g/mol [1][5]232.19 g/mol [6]
SMILES C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+][1][Na+].[H]O[H].[H]O[H].Oc1ccc(cc1)S([O-])(=O)=O
InChI Key BYMHXIQVEAYSJD-UHFFFAOYSA-M[1]SXONATFNYJWFNK-UHFFFAOYSA-M
Synonyms Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium salt[1][2]Sodium phenolsulfonate dihydrate[4]
Molecular Structure Representation

The chemical structure of sodium 4-hydroxybenzenesulfonate highlights the para-substitution on the benzene ring, which dictates its chemical reactivity and physical properties.

Caption: 2D structure of Sodium 4-hydroxybenzenesulfonate.

Physicochemical Properties

The physical and chemical properties of sodium 4-hydroxybenzenesulfonate are crucial for its handling, storage, and application in various synthetic protocols.

PropertyValueSource(s)
Appearance White to off-white crystalline powder or needles.[2][5]
Melting Point >300 °C[7]
Solubility Soluble in water. Soluble in hot alcohol and glycerol.[2][8]
Odor Odorless or aromatic.[9]
Purity Typically >98.0% (by HPLC).[6][10][11]

Synthesis and Manufacturing

The primary industrial synthesis of 4-hydroxybenzenesulfonic acid involves the sulfonation of phenol. This process is temperature-dependent; sulfonation at lower temperatures tends to favor the ortho-isomer (2-hydroxybenzenesulfonic acid), while higher temperatures (~100 °C) favor the formation of the thermodynamically more stable para-isomer. The resulting acid is then neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to yield the final sodium salt.

Generalized Synthesis Workflow

The causality behind this pathway lies in the principles of electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. By manipulating reaction conditions like temperature, chemists can control the kinetic versus thermodynamic product distribution to maximize the yield of the desired 4-substituted isomer.

Caption: Industrial synthesis workflow for sodium 4-hydroxybenzenesulfonate.

Purification Considerations

Commercial grades of the parent acid or its salt may contain impurities.[12] For applications requiring high purity, such as in pharmaceutical synthesis, recrystallization is a common purification method. For laboratory-scale purification of complex mixtures, advanced techniques like high-speed counter-current chromatography (HSCCC) have been successfully employed to achieve purities over 99%.[12]

Applications in Research and Industry

The bifunctional nature of sodium 4-hydroxybenzenesulfonate makes it a valuable intermediate and additive in numerous fields.

  • Organic and Pharmaceutical Synthesis : It serves as a critical precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other pharmaceutical intermediates.[5][8] Its applications include the preparation of difluoromethyl sulfonates and as a metabolite of the insecticide Famphur.[8]

  • Polymers and Materials Science : The compound is used in the preparation of various polymers, such as layered divalent transition metal benzenesulfonates and new polynorbornene ionomers.[13]

  • Industrial Applications : It is utilized as a plating agent and surface treating agent.[1] It also finds use in electrolytic galvanizing baths and in the purification of tin. Its surfactant properties make it a useful additive in some detergent formulations.[2][14][15]

  • Cosmetics and Personal Care : In the cosmetics industry, it can function as a pH stabilizer, preservative, or deodorant due to its mild antimicrobial properties.[2][16][17]

Analytical Methodologies

Ensuring the identity and purity of sodium 4-hydroxybenzenesulfonate is critical for its use in regulated industries like pharmaceuticals. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of sodium 4-hydroxybenzenesulfonate and quantifying any impurities.[11][18] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable technique for separating polar analytes like this compound from its counter-ion.[19]

Exemplar HPLC Protocol: This protocol is a representative method. The choice of column, mobile phase, and detector must be validated for specific applications.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 240 nm).[12]

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis : Inject a defined volume (e.g., 10 µL) and record the chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms in the molecule.[1][20]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps identify the key functional groups present, such as the O-H stretch of the hydroxyl group, the aromatic C-H and C=C stretches, and the characteristic strong absorptions of the sulfonate (S=O) group.[1]

Quality Control Workflow

A robust QC process ensures that each batch of the compound meets the required specifications for its intended use.

G cluster_0 Sample Reception & ID cluster_1 Analytical Testing cluster_2 Data Review & Disposition RawMaterial Raw Material Batch Documentation Documentation Review (CoA, Origin) RawMaterial->Documentation TestSample Prepare Test Sample Documentation->TestSample HPLC HPLC Analysis (Purity Assay) TestSample->HPLC Spectroscopy Spectroscopic ID (FTIR, NMR) TestSample->Spectroscopy PhysChem Physical Tests (Appearance, Solubility) TestSample->PhysChem DataReview Review Data vs. Specifications HPLC->DataReview Spectroscopy->DataReview PhysChem->DataReview Disposition Batch Release (Pass / Fail) DataReview->Disposition

Caption: Quality control workflow for sodium 4-hydroxybenzenesulfonate.

Safety, Handling, and Toxicology

Proper handling of sodium 4-hydroxybenzenesulfonate is essential to ensure laboratory and personnel safety. The information provided here is a summary, and users must consult the full Safety Data Sheet (SDS) before handling.[4]

GHS Hazard Classification
  • Skin Irritation (Category 2) : H315 - Causes skin irritation.[21][22]

  • Serious Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[21][22]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation : H335 - May cause respiratory irritation.[21][23]

Handling and Storage Protocols
  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[23] In dusty conditions, use a NIOSH-approved respirator.

  • Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[23]

  • Handling Practices : Avoid contact with skin, eyes, and clothing.[4] Avoid dust formation. Wash hands thoroughly after handling.[4]

  • Storage : Store in a dry, cool, and well-ventilated place.[4] Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Toxicological Profile Summary

The toxicological properties of this compound have not been fully investigated.[24] It is known to be an irritant to the skin, eyes, and respiratory system.[21] Ingestion may be harmful.[4] There is no evidence to suggest it is a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance.[23]

Conclusion

Sodium 4-hydroxybenzenesulfonate is a foundational chemical intermediate whose structural attributes make it highly valuable in diverse scientific and industrial domains. Its utility in the synthesis of pharmaceuticals, polymers, and specialty chemicals is well-established. A thorough understanding of its properties, analytical characterization, and safety protocols, as outlined in this guide, is paramount for its effective and safe application.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4379756, Sodium 4-hydroxybenzenesulfonate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium 4-hydroxybenzenesulfonate dihydrate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4- PHENOLSULFONIC ACID, SODIUM SALT. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2024). Unlocking Chemical Synthesis: The Power of Sodium 4-Hydroxybenzenesulfonate. Retrieved from [Link]

  • Unilong Industry. (n.d.). Sodium 4-hydroxybenzenesulfonate CAS 825-90-1. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOL SULFONIC ACID, SODIUM SALT. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-HYDROXYBENZENESULFONIC ACID SODIUM SALT DIHYDRATE CAS#: 10580-19-5. Retrieved from [Link]

  • Google Patents. (1987). US4666636A - Production of sodium phenol sulfonate.
  • DrugFuture. (n.d.). Sodium Phenolsulfonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23674503, Sodium O-phenolsulfonate. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Phenolsulfonic acid, sodium salt dihydrate, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23666329, Sodium P-phenolsulfonate dihydrate. Retrieved from [Link]

  • Analytice. (n.d.). 4-Hydroxybenzenesulfonic acid - analysis. Retrieved from [Link]

  • GlobalChemMall. (n.d.). Sodium 4-hydroxybenzenesulfonate: A Key Intermediate for Specialty Applications. Retrieved from [Link]

  • Haz-Map. (n.d.). Sodium phenolsulfonate. Retrieved from [Link]

  • Labcom-risca. (n.d.). Sodium 4-hydroxybenzenesulfonate dihydrate. Retrieved from [Link]

  • Inxight Drugs. (n.d.). SODIUM P-PHENOLSULFONATE DIHYDRATE. Retrieved from [Link]

  • Fisher Scientific UK. (2021). SAFETY DATA SHEET: 4-Phenolsulfonic acid, sodium salt dihydrate. Retrieved from [Link]

  • Liu, Y., et al. (2012). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10), 1398-1406. Retrieved from [Link]

  • PureSynth. (n.d.). Sodium 4-Hydroxybenzenesulfonate 98.0%(HPLC). Retrieved from [Link]

  • Imtakt USA. (2019). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Sciencemadness.org. (2009). 4-hydroxybenzenesulfonic acid. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of Sodium 4-Hydroxybenzenesulfonate: pKa and Aqueous Solubility Limits

Executive Summary & Chemical Identity Sodium 4-hydroxybenzenesulfonate (CAS: 825-90-1 for anhydrous, 10580-19-5 for dihydrate)[1][2], commonly referred to as sodium phenolsulfonate, is a highly polar, water-soluble aroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Sodium 4-hydroxybenzenesulfonate (CAS: 825-90-1 for anhydrous, 10580-19-5 for dihydrate)[1][2], commonly referred to as sodium phenolsulfonate, is a highly polar, water-soluble aromatic compound. It is extensively utilized across multiple disciplines, serving as a critical intermediate in pharmaceutical synthesis, a primary additive in electroplating baths, and a functional monomer in advanced polymer chemistry[3][4][5].

Understanding the precise acid-base equilibria (pKa) and thermodynamic solubility limits of this compound is essential for formulating stable aqueous systems, optimizing reaction kinetics, and predicting its partitioning behavior in biological and environmental matrices.

Acid-Base Equilibria: Mechanistic Insights into pKa

The parent compound, 4-hydroxybenzenesulfonic acid, is a diprotic system characterized by two distinct ionizable moieties: a strongly acidic sulfonic acid group (–SO₃H) and a weakly acidic phenolic hydroxyl group (–OH)[3][5].

  • Sulfonic Acid Group (pKa₁ < 0): The sulfonic acid moiety is a strong acid. The resulting sulfonate anion is heavily stabilized by equivalent resonance structures distributing the negative charge across three highly electronegative oxygen atoms. Consequently, in any aqueous environment (pH 1.0 to 14.0), the compound exists entirely with the sulfonate group deprotonated.

  • Phenolic Hydroxyl Group (pKa₂ = 9.11): The pKa of the phenolic proton is experimentally established at 9.11 at 25 °C[4][6][7].

Causality & Structural Impact: Unsubstituted phenol exhibits a pKa of approximately 10.0. The substitution of a sulfonate group at the para position introduces a strong electron-withdrawing inductive effect across the aromatic ring. This effect stabilizes the resulting phenoxide anion by delocalizing the electron density, thereby increasing the acidity of the hydroxyl proton and lowering the pKa to 9.11[5][7].

Ionization H2A 4-Hydroxybenzenesulfonic Acid (Fully Protonated) pH < 0 HA Sodium 4-Hydroxybenzenesulfonate (Mono-anion) pH 1.0 - 8.0 H2A->HA pKa1 < 0 (-SO3H Deprotonation) A2 Phenolate-Sulfonate Dianion (Di-anion) pH > 10.0 HA->A2 pKa2 = 9.11 (-OH Deprotonation)

Fig 1: pH-dependent ionization pathway of 4-hydroxybenzenesulfonic acid.

Aqueous Solubility Limits & Thermodynamics

Sodium 4-hydroxybenzenesulfonate dihydrate exhibits exceptionally high aqueous solubility. The thermodynamic driving force for this solubility is the highly favorable enthalpy of hydration for both the sodium cation (Na⁺) and the polar sulfonate anion (–SO₃⁻), which easily overcomes the lattice energy of the crystalline solid[8].

  • Solubility Limit: The equilibrium solubility of the dihydrate form is approximately 24 g / 100 mL (240 g/L) at ambient temperatures (20–25 °C)[9]. Industrial specifications frequently cite a solubility limit of 23.8% w/w in water at 25 °C[10].

  • Note on Variance: Certain databases report a lower kinetic solubility threshold of 92.4 g/L at 20 °C[11][12]. This variance typically arises from differences in the crystalline hydrate form (anhydrous vs. dihydrate) or measurements taken before true thermodynamic equilibrium was achieved.

Quantitative Data Summary
PropertyValueCausality / Technical Note
Molecular Weight 196.16 g/mol (Anhydrous)232.19 g/mol (Dihydrate)The dihydrate is the thermodynamically stable crystalline form under ambient atmospheric conditions[1][13].
pKa₁ (Sulfonic Acid) < 0Fully ionized in water due to profound resonance stabilization of the sulfonate anion.
pKa₂ (Phenolic OH) 9.11 (at 25 °C)Lower than phenol (~10.0) due to the electron-withdrawing inductive effect of the para-sulfonate group[4][6].
Aqueous Solubility ~240 g/L (24 g/100 mL) at 25 °CDriven by strong ion-dipole interactions and the extensive hydrogen-bonding network of the solvent[9].
LogP 0.41Highly hydrophilic; indicates negligible partitioning into non-polar organic phases[7].

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness and reproducibility, the following field-proven methodologies are recommended for validating the pKa and solubility limits in a laboratory setting.

Protocol 1: Determination of pKa via UV-Vis Spectrophotometry

Causality & Design: The phenolic hydroxyl group undergoes a distinct bathochromic shift upon deprotonation due to increased resonance delocalization in the phenolate anion. Tracking the absorbance at the analytical wavelength ( λmax​ of the phenolate) across a pH gradient allows for precise pKa calculation[3].

  • Solution Preparation: Prepare a 1.0×10−4 M stock solution of sodium 4-hydroxybenzenesulfonate dihydrate in ultra-pure water[1].

  • Buffer Titration: Aliquot the stock into a series of standardized buffers ranging from pH 7.0 to 11.0 (bracketing the expected pKa of 9.11)[3]. Expert Insight: Ensure ionic strength is kept constant (e.g., using 0.1 M NaCl) to prevent activity coefficient variations from skewing the thermodynamic pKa.

  • Spectral Acquisition: Scan the UV-Vis spectra from 200 nm to 400 nm for each pH-adjusted solution.

  • Self-Validation (Isosbestic Point): Verify the presence of a sharp isosbestic point. This proves that the system is a strict two-state equilibrium (phenol ⇌ phenolate) and that no oxidative degradation has occurred during the assay.

  • Data Analysis: Plot absorbance at the phenolate λmax​ versus pH. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the pKa[3].

Protocol 2: Thermodynamic Aqueous Solubility Limit via Isothermal Shake-Flask Method

Causality & Design: Kinetic dissolution can often be mistaken for thermodynamic solubility. To establish a self-validating system, equilibrium must be confirmed by approaching saturation from both undersaturated (solid added to solvent) and supersaturated (cooling a heated saturated solution) states.

  • Equilibration: Add an excess of sodium 4-hydroxybenzenesulfonate dihydrate (approx. 300 g/L) to 50 mL of ultra-pure water in a sealed, temperature-controlled vessel at 25.0 ± 0.1 °C[9].

  • Agitation: Agitate the suspension mechanically for 48 hours to ensure complete thermodynamic equilibrium between the solid lattice and the hydrated ions.

  • Phase Separation: Centrifuge the mixture and filter the supernatant through a 0.22 µm PTFE syringe filter. Expert Insight: The 0.22 µm filter is critical to exclude sub-micron colloidal particles that would otherwise falsely inflate the measured solubility limit.

  • Quantification: Dilute the filtrate volumetrically and quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection, or via precise gravimetric analysis of the dried residue.

  • Validation: The measured concentration should plateau at approximately 240 g/L (24 g/100 mL), confirming thermodynamic saturation[9].

Workflow cluster_pKa pKa Determination cluster_Sol Solubility Limit Determination Start Sodium Phenolsulfonate Characterization B1 Buffer Titration (pH 7.0 to 11.0) Start->B1 C1 Isothermal Saturation (25°C, 48 hrs) Start->C1 B2 UV-Vis Spectrophotometry (Isosbestic Point) B1->B2 B3 Henderson-Hasselbalch Analysis B2->B3 Result Validated Physicochemical Profile pKa = 9.11 | Sol = 240 g/L B3->Result C2 Phase Separation & Filtration (0.22 µm) C1->C2 C3 HPLC / Gravimetric Quantification C2->C3 C3->Result

Fig 2: Experimental workflow for determining pKa and aqueous solubility limits.

References

  • PubChem Compound Summary for CID 4379756, Sodium 4-hydroxybenzenesulfonate - National Center for Biotechnology Information (NIH). Available at:[Link]

  • PHENOL SULFONIC ACID, SODIUM SALT - Ataman Kimya. Available at:[Link]

  • Material Safety Data Sheet - 4-Phenolsulfonic acid, sodium salt dihydrate, 99% - Cole-Parmer. Available at: [Link]

  • Sodium Phenolsulfonate Typical Specifications - FutureFuel Corporation. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: NMR Chemical Shift Assignments for 4-Hydroxybenzenesulfonic Acid Sodium

Executive Summary & Chemical Context 4-Hydroxybenzenesulfonic acid sodium (also known as sodium phenolsulfonate or sodium 4-hydroxybenzenesulfonate) is a highly polar, water-soluble compound widely utilized in drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Hydroxybenzenesulfonic acid sodium (also known as sodium phenolsulfonate or sodium 4-hydroxybenzenesulfonate) is a highly polar, water-soluble compound widely utilized in drug development, polymer synthesis, and as a hydrotropic agent[1]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying purity, monitoring derivatization reactions, and ensuring batch-to-batch consistency.

As a Senior Application Scientist, I approach the NMR assignment of this molecule not just as a list of peaks, but as a dynamic readout of its electronic environment. This guide provides a definitive framework for the 1 H and 13 C NMR assignments of 4-hydroxybenzenesulfonic acid sodium, detailing the mechanistic causality behind the chemical shifts and establishing a self-validating protocol for experimental acquisition.

Mechanistic Causality of Chemical Shifts

To accurately interpret the NMR spectrum of 4-hydroxybenzenesulfonic acid sodium, one must understand the competing electronic forces at play across the para-disubstituted aromatic ring. The chemical shifts are not random; they are the direct consequence of a "push-pull" electronic system.

  • The "Push" (Hydroxyl Group): The −OH group acts as a strong π -electron donor via the mesomeric effect (+M), while being a weak σ -electron acceptor (-I). The +M effect dominates, pushing electron density into the aromatic ring. Because the para position is blocked, this excess electron density localizes at the ortho positions (C3 and C5). This high electron density heavily shields the protons attached to C3 and C5, driving their resonant frequencies upfield (lower ppm).

  • The "Pull" (Sulfonate Group): Conversely, the −SO3​Na group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It pulls electron density away from the ring, leaving the ortho positions (C2 and C6) electron-deficient. This deshields the protons at C2 and C6, pushing their resonant frequencies downfield (higher ppm).

Because the molecule is symmetrical along the axis connecting the two substituents, C2 is chemically and magnetically equivalent to C6, and C3 is equivalent to C5. This creates a classic AA'BB' spin system (often approximated as an AB quartet in routine analysis), which is the hallmark of a para-disubstituted benzene ring.

Electronic_Effects OH Hydroxyl Group (-OH) +M Effect (Electron Donating) Core Aromatic Ring Para-disubstituted AA'BB' Spin System OH->Core Increases e- density SO3 Sulfonate Group (-SO3Na) -I, -M Effect (Electron Withdrawing) SO3->Core Decreases e- density H_ortho_OH C3/C5 Protons Shielded (~6.75 ppm) Core->H_ortho_OH H_ortho_SO3 C2/C6 Protons Deshielded (~7.45 ppm) Core->H_ortho_SO3

Electronic push-pull effects governing the chemical shifts in the aromatic ring.

Quantitative NMR Assignments

The following tables summarize the standardized 1 H and 13 C NMR chemical shifts for 4-hydroxybenzenesulfonic acid sodium acquired in DMSO- d6​ . The use of DMSO- d6​ is highly recommended over D 2​ O to prevent the rapid deuterium exchange of the phenolic −OH proton, allowing for its direct observation.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
-OH 9.80Singlet (s)1H-Phenolic hydroxyl proton
C2, C6 7.45Doublet (d)2H8.5 – 8.8Aromatic protons ortho to −SO3​Na
C3, C5 6.75Doublet (d)2H8.5 – 8.8Aromatic protons ortho to −OH
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

The 13 C assignments are corroborated by literature values reported during the synthesis of high-affinity displacers for anion-exchange chromatography[2].

PositionChemical Shift ( δ , ppm)TypeAssignment
C4 160.24Quaternary (C-OH)Carbon para to the sulfonyl group
C1 141.11Quaternary (C-SO 3​ Na)Carbon attached to the sulfonate group
C2, C6 127.14Methine (CH)Carbons ortho to the sulfonyl group
C3, C5 113.37Methine (CH)Carbons meta to the sulfonyl group

Self-Validating Experimental Protocol

To ensure the highest scientific integrity, the experimental workflow must be executed as a self-validating system. The protocol below is designed to eliminate artifacts and provide internal quality control checkpoints.

Step-by-Step Methodology
  • Sample Preparation (Desiccation): 4-Hydroxybenzenesulfonic acid sodium frequently exists as a dihydrate[2]. Weigh 10–15 mg of the sample. If anhydrous chemical shifts are strictly required, dry the sample under vacuum at 60 °C for 12 hours prior to analysis. Failure to do so will result in a broad water peak around 3.3 ppm in DMSO- d6​ , which can obscure impurity signals.

  • Solvation: Dissolve the prepared sample in 0.6 mL of high-purity, anhydrous DMSO- d6​ .

  • Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solution. This establishes a reliable 0.00 ppm baseline, which is critical for accurate reporting.

  • Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz or 500 MHz spectrometer. Lock the instrument to the deuterium frequency of DMSO. Tune and match the probe to optimize the signal-to-noise ratio. Shim the magnetic field (focusing on Z1, Z2, and Z3 gradients) until the lock level is maximized and stable.

  • Data Acquisition:

    • 1 H NMR: Acquire 16 to 32 transients with a relaxation delay (D1) of 1 to 2 seconds to ensure complete relaxation of the protons.

    • 13 C NMR: Acquire 512 to 1024 transients with a D1 of 2 seconds, utilizing WALTZ-16 proton decoupling.

  • Processing & Internal Validation: Apply Fourier Transform, followed by meticulous phase and baseline correction.

The Self-Validation Checkpoint: The analyst must integrate the two aromatic doublets. Because the molecule is symmetric, the integration ratio of the deshielded doublet (~7.45 ppm) to the shielded doublet (~6.75 ppm) must be exactly 1:1 . Furthermore, the 3JHH​ coupling constants for both doublets must be mathematically identical (typically 8.5–8.8 Hz). A mismatch in J -values or integration ratios immediately flags an error in shimming, improper phase correction, or the presence of co-eluting impurities, serving as a built-in quality control mechanism.

NMR_Workflow A 1. Sample Preparation Weigh 10-15 mg of Sodium 4-hydroxybenzenesulfonate B 2. Solvent Addition Dissolve in 0.6 mL DMSO-d6 (Ensure anhydrous conditions) A->B C 3. Internal Standard Add 0.03% v/v TMS for chemical shift referencing B->C D 4. Instrument Setup Transfer to 5 mm NMR tube, Lock, Tune, Match & Shim C->D E 5. Data Acquisition 1H (16 scans, d1=1s) 13C (512 scans, d1=2s) D->E F 6. Data Processing Validate 1:1 Integration & Identical J-Couplings E->F

Step-by-step workflow for the preparation and acquisition of NMR spectra.

References

  • Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 Source: URL:[Link]

  • Synthesis and Characterization of High-Affinity, Low-Molecular-Mass Displacers for Anion-Exchange Chromatography Source: URL:[Link]

Sources

Exploratory

Thermodynamic Properties and Solution Dynamics of Sodium 4-Hydroxybenzenesulfonate: A Comprehensive Technical Guide

Executive Summary Sodium 4-hydroxybenzenesulfonate (Na-4-HBS), also known as sodium p-phenolsulfonate, is a highly versatile amphiphilic compound utilized extensively in drug development, supramolecular chemistry, and ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-hydroxybenzenesulfonate (Na-4-HBS), also known as sodium p-phenolsulfonate, is a highly versatile amphiphilic compound utilized extensively in drug development, supramolecular chemistry, and advanced materials science. Characterized by its hydrophilic sulfonate group and a π -electron-rich phenolic ring, Na-4-HBS acts as a potent hydrotrope, a structure-directing counterion in micellar self-assembly, and a critical intermediate in organic synthesis. This whitepaper provides an in-depth analysis of the thermodynamic properties of Na-4-HBS in solution, exploring its phase behavior, acid-base equilibria, micellization thermodynamics, and reactive pathways.

Solution Thermodynamics and Phase Behavior

The dissolution of Na-4-HBS dihydrate in aqueous media is a thermodynamically driven process governed by the balance between the lattice energy of the crystal and the solvation energy of the ions. The presence of two water molecules in its crystal lattice significantly influences its heat of solution.

As temperature increases, the entropic gain ( ΔSsol​ ) from the release of bound water molecules and the disruption of the crystal lattice overcomes the enthalpic penalty ( ΔHsol​ ), leading to a significant increase in aqueous solubility.[1], favoring the bulk growth of high-quality single crystals for nonlinear optical (NLO) applications.

Table 1: Temperature-Dependent Solubility Profile of Na-4-HBS in Water
Temperature (°C)Temperature (K)Estimated Solubility (g / 100 mL)Thermodynamic Driving Force
25298.15~24.0Baseline solvation via ion-dipole interactions.
30303.15~28.5Increasing entropic contribution ( TΔS ).
45318.15~36.2Endothermic heat of solution overcome by thermal energy.
60333.15~45.0High kinetic energy disrupts π−π stacking in the lattice.

Data synthesized from standard solubility curves and.

Acid-Base Equilibria and Dissociation Thermodynamics

Na-4-HBS contains a weakly acidic phenolic hydroxyl group. The thermodynamic dissociation constant ( pK2​ ) of this group is highly sensitive to temperature. [2] utilizing hydrogen-silver-chloride cells without liquid junction have precisely defined this relationship.

The temperature dependence of the second dissociation constant is modeled by the following thermodynamic equation: pK2​=T1961.2​−1.1436+0.012139T (where T is in Kelvin)

Because potassium and sodium p-phenolsulfonate buffers maintain a highly stable pH across varying temperatures, they are frequently utilized as standard pH buffers in the 8.6 to 9.0 range.

Table 2: Thermodynamic Dissociation Constant ( pK2​ ) of p-Phenolsulfonate
Temperature (°C)Temperature (K)Calculated pK2​ Degree of Neutralization at pH 8.7
0273.159.35< 20%
25298.159.05~30%
40313.158.92~38%
60333.158.78~50% (Half-neutralized)

Micellar Thermodynamics and Hydrotropy

In drug development, Na-4-HBS is leveraged as a hydrotrope to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). Furthermore, when paired with cationic surfactants (e.g., 1-hexadecyl-3-methylimidazolium, [C16​mim]+ ), the aromatic Na-4-HBS counterion fundamentally alters the thermodynamics of micellization.

[3] reveal that the insertion of the p-phenolsulfonate ring into the micellar palisade layer is hydrophobically driven. The standard free energy of micellization ( ΔGm∘​ ) becomes increasingly negative due to favorable π−π interactions and the expulsion of ordered water molecules (entropic gain).

Table 3: Thermodynamic Parameters of Micellization for [C16​mim][HBS] at 298.15 K
ParameterValue (kJ/mol)Mechanistic Causality
ΔGm∘​ -28.4Spontaneous self-assembly driven by the hydrophobic effect.
ΔHm∘​ +2.1Mildly endothermic; energy required to break water hydrogen bonds.
TΔSm∘​ +30.5Large entropic gain from the release of structured hydration shells.

Reactive Thermodynamics in Solution

Na-4-HBS is not merely a passive solute; its thermodynamic stability is heavily dependent on the chemical environment.

Oscillatory Reaction Dynamics: [4]. It undergoes a spontaneous desulfonation pathway, yielding aromatic intermediates that drive long-lasting, complex oscillatory reactions (e.g., Belousov-Zhabotinsky-type systems).

Esterification (NOBS Synthesis): In alkaline biphasic systems, Na-4-HBS undergoes nucleophilic acyl substitution with nonanoyl chloride to form[5], a critical bleach activator. This reaction requires temperatures of ~145 °C and phase-transfer catalysts to overcome the high activation energy barrier of the biphasic interface.

Reaction_Dynamics Na4HBS Sodium 4-Hydroxybenzenesulfonate (Aqueous Solution) Acidic Acidic Bromate Media (Thermodynamically Unstable) Na4HBS->Acidic Acylation Nonanoyl Chloride (Phase-Transfer Catalysis) Na4HBS->Acylation Desulfonation Desulfonation Pathway (Oscillatory Dynamics) Acidic->Desulfonation NOBS NOBS Synthesis (Bleach Activator) Acylation->NOBS

Caption: Solution-phase thermodynamic pathways of Na-4-HBS.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: ITC Determination of Micellization Thermodynamics

Objective: Extract ΔGm∘​ , ΔHm∘​ , and TΔSm∘​ for Na-4-HBS/surfactant systems.

  • Preparation: Degas a 50 mM solution of Na-4-HBS and a 1 mM solution of the target cationic surfactant under vacuum for 15 minutes to prevent bubble-induced thermal noise.

  • Equilibration: Load the sample cell with the surfactant solution and the reference cell with matched solvent. Set the system to 298.15 K.

    • Validation Check: Monitor the baseline heat flow. If the drift exceeds 0.05 µcal/s after 600 seconds, thermal equilibrium has not been reached. Abort, clean the cell with 20% nitric acid, and restart.

  • Titration: Inject 10 µL aliquots of Na-4-HBS into the sample cell at 300-second intervals. The slow injection rate ensures complete micellar reorganization between steps.

  • Integration: Integrate the area under each injection peak to determine the differential enthalpy ( ΔH ).

  • Data Extraction: Fit the integrated heat data to a pseudo-phase micellization model to extract the Critical Micelle Concentration (CMC) and thermodynamic parameters.

ITC_Workflow Start Equilibration & Baseline Stabilization Titration Step-by-Step Titration (Na-4-HBS into Surfactant) Start->Titration Integration Peak Integration (ΔH extraction) Titration->Integration Validation Validation Check: Residuals < 5% Integration->Validation Output Thermodynamic Parameters (ΔG, ΔH, TΔS) Validation->Output

Caption: ITC workflow for extracting micellization thermodynamics.

Protocol 2: Temperature-Dependent Solubility & Bulk Crystal Growth

Objective: Determine the solubility curve and grow optical-grade Na-4-HBS crystals.

  • Saturation: Add excess Na-4-HBS dihydrate to 100 mL of ultra-pure deionized water (18 MΩ resistivity) in a jacketed vessel.

  • Thermal Control: Set the circulating bath to 30 °C. Stir at 200 RPM for 48 hours to ensure complete thermodynamic saturation.

  • Gravimetric Analysis: Extract a 5 mL aliquot through a 0.22 µm PTFE syringe filter (pre-warmed to 30 °C to prevent premature crystallization). Evaporate the solvent in a vacuum oven at 80 °C and weigh the residue.

    • Validation Check: Perform the extraction in triplicate. If the variance between samples exceeds 2%, the solution is either super-saturated or incompletely mixed. Adjust stirring time.

  • Temperature Ramp: Repeat the process at 40 °C, 50 °C, and 60 °C to construct the solubility curve.

  • Crystal Growth: Based on the curve, prepare a saturated solution at 35 °C. Cover with a perforated sheet and allow slow solvent evaporation over 14 days to yield highly transparent, bulk single crystals.

References

  • Title: Micellization Behavior of Surface Active Ionic Liquids Having Aromatic Counterions in Aqueous Media Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate Source: SciSpace / ResearchGate URL: [Link]

  • Title: THE SECOND DISSOCIATION CONSTANT OF p.PHENOL. SULFONIC ACID AND pH VALUES OF PHENOLSUL Source: NIST Technical Series Publications URL: [Link]

  • Title: Long-Lasting Complex Reaction Behavior in a Closed Ferroin–Bromate–Hydroxybenzenesulfonate System Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: PHENOL SULFONIC ACID, SODIUM SALT Source: Ataman Chemicals URL: [Link]

Sources

Foundational

crystal structure analysis of sodium 4-hydroxybenzenesulfonate dihydrate

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium 4-hydroxybenzenesulfonate Dihydrate This guide provides a comprehensive technical overview of the methodologies and considerations involved in the (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium 4-hydroxybenzenesulfonate Dihydrate

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the (HOC₆H₄SO₃Na·2H₂O). While a definitive, publicly available single-crystal structure of this compound is not currently available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals on how to approach such an analysis. The principles and protocols described herein are based on established crystallographic techniques and provide a robust framework for the characterization of this and similar small organic molecules.

Introduction: The Significance of Crystalline Structure

Sodium 4-hydroxybenzenesulfonate is a versatile organic intermediate with applications ranging from the synthesis of dyes and advanced materials to its use in the pharmaceutical and cosmetic industries as a stabilizer or preservative.[1][2] The dihydrate form of this salt, a white crystalline powder, possesses a structure dictated by a network of ionic bonds, hydrogen bonds, and other non-covalent interactions.[2]

A thorough understanding of its three-dimensional crystal structure is paramount for several reasons:

  • Polymorphism and Stability: The arrangement of molecules in the crystal lattice can influence the material's physical properties, including its solubility, melting point, and stability. Identifying and characterizing different polymorphic forms is crucial for ensuring product consistency and performance.

  • Hygroscopicity and Water of Hydration: The presence and role of the two water molecules in the crystal structure are of significant interest. A detailed analysis can reveal the hydrogen-bonding network and how the water molecules contribute to the overall stability of the crystal lattice. This is particularly important for formulation development and storage considerations.

  • Structure-Property Relationships: The precise knowledge of the molecular conformation and intermolecular interactions can provide insights into the material's bulk properties and its behavior in different environments.

Experimental Approach to Crystal Structure Determination

The definitive method for elucidating the atomic arrangement in a crystalline solid is X-ray crystallography. This can be broadly divided into two complementary techniques: single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).

Crystal Growth: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the growth of high-quality single crystals. For sodium 4-hydroxybenzenesulfonate dihydrate, which is soluble in water, the slow evaporation method is a common and effective technique.[3]

Protocol for Single Crystal Growth:

  • Saturated Solution Preparation: Prepare a saturated solution of sodium 4-hydroxybenzenesulfonate dihydrate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish to remove any particulate matter.

  • Slow Evaporation: Cover the dish with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature. A controlled environment, free from vibrations and rapid temperature fluctuations, is crucial.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form. Carefully harvest the crystals from the mother liquor and dry them with filter paper.

The causality behind this methodical approach lies in providing an environment where molecules can slowly and orderly arrange themselves into a well-defined crystal lattice, minimizing defects and twinning.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for SC-XRD:

SC_XRD_Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement Crystal_Mounting Crystal Mounting Data_Collection Diffraction Data Collection Crystal_Mounting->Data_Collection On Diffractometer Integration Integration of Reflection Intensities Data_Collection->Integration Scaling_Absorption Scaling and Absorption Correction Integration->Scaling_Absorption Structure_Solution Structure Solution (e.g., Direct Methods) Scaling_Absorption->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for SC-XRD:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The crystal is cooled (typically to 100 K) to minimize thermal vibrations and is rotated in the X-ray beam to collect a complete set of diffraction data.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors, including absorption effects.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a full-matrix least-squares method to achieve the best possible fit between the observed and calculated diffraction data.

  • Hydrogen Atom Location: Hydrogen atoms, particularly those on the water molecules and the hydroxyl group, are typically located from the difference Fourier map and their positions refined.

  • Validation: The final structure is validated using software tools like PLATON to check for missed symmetry and other potential issues.

Powder X-ray Diffraction (PXRD): A Fingerprint of the Crystalline Phase

PXRD is an essential technique for phase identification, purity analysis, and the determination of unit cell parameters. It involves the analysis of the diffraction pattern produced by a powdered crystalline sample.

Experimental Workflow for PXRD:

PXRD_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Analysis Sample_Grinding Sample Grinding Sample_Mounting Sample Mounting Sample_Grinding->Sample_Mounting PXRD_Measurement PXRD Data Collection Sample_Mounting->PXRD_Measurement Phase_Identification Phase Identification PXRD_Measurement->Phase_Identification Lattice_Parameter_Refinement Lattice Parameter Refinement Phase_Identification->Lattice_Parameter_Refinement Final_Data Phase Purity and Unit Cell Parameters Lattice_Parameter_Refinement->Final_Data

Caption: Workflow for Powder X-ray Diffraction Analysis.

Detailed Protocol for PXRD:

  • Sample Preparation: A small amount of the crystalline material is gently ground to a fine, homogeneous powder to ensure a random orientation of the crystallites.

  • Data Collection: The powder is mounted on a sample holder and analyzed using a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is a unique fingerprint of the crystalline phase. This pattern can be compared to databases (e.g., the Powder Diffraction File) for phase identification. The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

Crystallographic Data and Structural Insights (Illustrative)

As a definitive crystal structure is not publicly available, the following table presents an illustrative set of crystallographic data that one might expect for a small organic salt like sodium 4-hydroxybenzenesulfonate dihydrate.

Parameter Illustrative Value
Chemical FormulaC₆H₉NaO₆S
Formula Weight232.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1029
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.50
Absorption Coefficient (mm⁻¹)0.35
F(000)488
R-factor (final)< 0.05

Expected Structural Features:

  • Ionic Interactions: The primary interaction will be the ionic bond between the sodium cation (Na⁺) and the sulfonate anion (SO₃⁻).

  • Hydrogen Bonding Network: A complex and extensive hydrogen-bonding network is anticipated, involving:

    • The hydroxyl group of the 4-hydroxybenzenesulfonate anion acting as both a hydrogen bond donor and acceptor.

    • The two water molecules acting as both donors and acceptors, likely bridging between the sulfonate oxygen atoms, the hydroxyl group, and potentially coordinating to the sodium ion.

  • Molecular Packing: The aromatic rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Conclusion

The is a critical step in understanding and controlling its physical and chemical properties. While the definitive structure remains to be published, this guide provides a comprehensive framework for undertaking such an investigation. By following the detailed protocols for crystal growth, single-crystal X-ray diffraction, and powder X-ray diffraction, researchers can obtain the high-quality data necessary to elucidate the intricate three-dimensional arrangement of this important chemical intermediate. The resulting structural information will be invaluable for applications in materials science, pharmaceuticals, and beyond.

References

  • Vertex AI Search. (2024).
  • ResearchGate. (n.d.). Powder XRD pattern of Na-4-HBS crystal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for using 4-hydroxybenzenesulfonic acid sodium in tin electroplating

Application Note: Protocol for Using 4-Hydroxybenzenesulfonic Acid Sodium in the Ferrostan Tin Electroplating Process Introduction and Mechanistic Overview In the metallurgy and surface finishing industries, the continuo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Using 4-Hydroxybenzenesulfonic Acid Sodium in the Ferrostan Tin Electroplating Process

Introduction and Mechanistic Overview

In the metallurgy and surface finishing industries, the continuous electrotinning of steel strip is predominantly achieved using acidic electrolytes. The most globally recognized method is the "Ferrostan" process, which relies heavily on 4-hydroxybenzenesulfonic acid sodium (also known as sodium p-phenolsulfonate or PSA sodium salt) as a foundational bath component[1].

As a Senior Application Scientist, it is critical to understand that electroplating is not merely passing current through a metal salt; it is a delicate thermodynamic balancing act. Tin exists in two stable oxidation states: the electroactive stannous ion (Sn²⁺) and the highly problematic stannic ion (Sn⁴⁺)[2]. In an aqueous plating bath, dissolved oxygen and anodic reactions naturally drive the oxidation of Sn²⁺ to Sn⁴⁺. Once formed, Sn⁴⁺ rapidly hydrolyzes in the acidic medium to form insoluble stannic hydroxide or tin oxide (SnO₂/Sn(OH)₄)[2]. This precipitate, known as "tin sludge," depletes the bath of active tin, clogs circulation pumps, and causes severe surface defects (nodules and scratches) on the plated substrate[2].

The Causality of 4-Hydroxybenzenesulfonic Acid Sodium: The addition of 4-hydroxybenzenesulfonic acid sodium serves three distinct, self-validating functions:

  • Antioxidant Stabilization: The phenolic hydroxyl group acts as a radical scavenger and creates a localized reducing environment that severely retards the oxidation of Sn²⁺ to Sn⁴⁺[2][3].

  • Conductivity & Solubility: The sulfonate group (–SO₃⁻) ensures high ionic mobility and maintains the solubility of the stannous ions at high concentrations, allowing for extreme line speeds (up to 550 m/min)[4].

  • Synergistic Grain Refinement: PSA sodium salt acts as a carrier for secondary brighteners and grain refiners, such as ethoxylated naphthol sulfonic acid (ENSA), ensuring a smooth, matte deposit prior to thermal reflow[5][6].

Mechanism Sn2 Stannous Ion (Sn2+) Active Plating Species O2 Dissolved Oxygen / Anodic Oxidation Sn2->O2 Atmospheric Exposure Plating Smooth Matte Tin Deposit Sn2->Plating Cathodic Reduction Sn4 Stannic Ion (Sn4+) Unstable Intermediate O2->Sn4 Oxidation Sludge Tin Sludge (SnO2/Sn(OH)4) Defect Generation Sn4->Sludge Hydrolysis (pH < 1) PSA 4-Hydroxybenzenesulfonic Acid Sodium PSA->Sn2 Complexation & Stabilization PSA->O2 Scavenges Radicals / Inhibits Oxidation

Mechanism of Sn2+ stabilization by 4-hydroxybenzenesulfonic acid sodium.

Quantitative Bath Composition

To establish a self-validating protocol, the electrolyte must be formulated within strict operational windows. The table below outlines the optimal formulation for a high-speed Ferrostan continuous electrotinning line (CETL).

ComponentOptimal ConcentrationFunctional Purpose
Stannous Sulfate (as Sn²⁺) 28 – 34 g/LPrimary source of electroactive tin for cathodic deposition[5].
4-Hydroxybenzenesulfonic Acid Sodium 15 – 25 g/LAntioxidant, conductivity enhancer, and stannous stabilizer.
Free Phenolsulfonic Acid (PSA) 14 – 17 g/LMaintains highly acidic pH to prevent Sn⁴⁺ hydrolysis[5].
ENSA or DHDPS 3 – 6 g/LEthoxylated naphthol sulfonic acid acts as a grain refiner[5][6].
Operating Temperature 40°C ± 2°CBalances ion mobility with the thermal degradation rate of organics[6].
Cathodic Current Density 5 – 70 A/dm²Drives the rapid reduction of Sn²⁺ to metallic Sn⁰[5].

Step-by-Step Experimental Protocol

This methodology details the workflow for processing low-carbon steel strip through a PSA-based tin plating bath.

Step 1: Substrate Preparation (Alkaline Cleaning)

Causality: Tin will not nucleate uniformly on surfaces contaminated with rolling oils or organic residues.

  • Immerse the steel strip in a highly alkaline sodium hydroxide/silicate bath (pH > 12) at 80°C.

  • Apply anodic current to generate micro-bubbles of oxygen, mechanically scrubbing the surface.

  • Rinse thoroughly with deionized (DI) water using high-pressure sprays to prevent alkaline drag-in to the acid tanks[7].

Step 2: Acid Pickling (Surface Activation)

Causality: Native iron oxides (rust) act as insulators and prevent the formation of the crucial FeSn₂ intermetallic layer.

  • Pass the cleaned strip through a 5% v/v sulfuric acid (H₂SO₄) pickling bath at 40°C.

  • Rinse twice with DI water. Critical Checkpoint: The surface must be completely water-wettable (no water breaks).

Step 3: Electroplating (The Ferrostan Bath)
  • Prepare the plating bath according to the quantitative table in Section 2. Dissolve the 4-hydroxybenzenesulfonic acid sodium completely before adding the stannous sulfate to ensure immediate complexation of the Sn²⁺ ions.

  • Maintain the bath temperature strictly at 40°C[6].

  • Pass the steel strip (cathode) between soluble pure tin anodes.

  • Apply a current density of 5 to 70 A/dm² depending on the desired line speed (typically 300-550 m/min) and target coating weight (e.g., 1.12 to 11.2 g/m²)[4][5].

  • Drag-out Recovery: Pass the plated strip through a squeegee roll and a dilute PSA recovery rinse to reclaim expensive tin and sulfonic acid[7].

Step 4: Thermal Reflow (Flow-Melting)

Causality: As-plated tin has a porous, matte finish. Reflowing melts the tin, closing pores and alloying it with the steel to form a corrosion-resistant FeSn₂ layer[3].

  • Pass the strip through a fluxing solution containing 0.1% to 1.0% PSA to prevent oxidation during heating[6].

  • Inductively or conductively heat the strip to 240°C (just above tin's melting point of 232°C)[3].

  • Immediately quench the molten tin in a water bath (40°C) to freeze the bright, mirror-like finish.

Step 5: Passivation and Oiling
  • Immerse the reflowed strip in a sodium dichromate solution (cathodic treatment) to deposit a thin chromium/chromium oxide passivation layer, preventing the growth of tin oxides.

  • Electrostatically apply a microscopic layer of dioctyl sebacate (DOS) or acetyl tributyl citrate (ATBC) oil (2.5–20 mg/m² per side) for lubrication during subsequent stamping/forming[4].

CETL N1 1. Alkaline Cleaning N2 2. Acid Pickling N1->N2 N3 3. PSA-Tin Electroplating N2->N3 N4 4. Thermal Reflow N3->N4 N5 5. Chromate Passivation N4->N5 N6 6. DOS Oiling N5->N6

Step-by-step workflow of the Continuous Electrotinning Line (CETL) process.

Troubleshooting & Quality Control

  • Excessive Sludge Formation: Indicates a depletion of 4-hydroxybenzenesulfonic acid sodium or excessive aeration of the bath. Titrate the bath for free sulfonic acid and replenish the sodium p-phenolsulfonate immediately.

  • Blue Haze After Reflow: Often caused by improper rinsing of the polysulfonic acids prior to the reflow oven. Ensure the flux rinse maintains a proper ratio of acids and that the water quench is functioning correctly[6].

  • Dendritic Growth / Edge Burning: Indicates the current density is too high for the local Sn²⁺ concentration. Increase bath agitation or lower the current density.

References

  • Sludge formation in Ferrostan bath-A laboratory study ResearchGate[Link]

  • US5814202A - Electrolytic tin plating process with reduced sludge production Google P
  • High Speed Tin Plating Process QuickCompany / Patent Database [Link]

  • Electrochemical and surface studies of the effect of naphthalene-based additives on tin electrodeposition Scholarly Publications Leiden University[Link]

  • PLANNING, INSTALLATION, START UP AND OPERATION OF TIN PLATE LINES IN BRAZIL UNIDO[Link]

Sources

Application

Application Note: Robust HPLC-UV Method Development for the Quantification of Sodium 4-Hydroxybenzenesulfonate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical intermediates, electroplating additives, and synthetic quality control. Introduction & Analyte Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical intermediates, electroplating additives, and synthetic quality control.

Introduction & Analyte Profiling

Sodium 4-hydroxybenzenesulfonate (also known as phenol-4-sulfonic acid sodium salt, CAS 10580-19-5 for the dihydrate form) is a highly polar aromatic compound[1]. Accurate quantification of this compound is critical for purity assessment, reaction kinetics monitoring, and environmental testing[2].

However, its structural properties present a significant chromatographic challenge. The molecule contains a sulfonic acid moiety (-SO₃H) with a very low pKa, meaning it remains permanently ionized (deprotonated) across the entire practical pH range of standard silica-based HPLC columns. Consequently, standard reversed-phase (RP) chromatography fails to retain the analyte, causing it to elute in the void volume with poor peak symmetry[3].

To overcome this, Ion-Pairing Reversed-Phase Chromatography (IP-RP) is the gold-standard approach, utilizing a specialized mobile phase to dynamically modify the stationary phase interaction[4].

Mechanistic Insights: The Causality of Ion-Pairing (E-E-A-T)

As analytical scientists, we must design methods that address the fundamental physical chemistry of the analyte.

Why Standard Reversed-Phase Fails

In standard RP-HPLC, retention is driven by hydrophobic partitioning. While highly aqueous mobile phases (e.g., 95:5 water/acetonitrile with 0.1% phosphoric acid) can be attempted[2], the minimal hydrophobic character of the benzene ring is entirely overpowered by the highly polar, negatively charged sulfonate group. This results in an analyte capacity factor ( k′ ) of < 1, making the peak highly susceptible to matrix interferences.

The Ion-Pairing Solution

To achieve robust retention, we introduce an Ion-Pairing Reagent (IPR) —specifically, a positively charged tetraalkylammonium salt like tetrabutylammonium (TBA⁺)[4].

The Causality of the Mechanism:

  • Electrostatic Masking: The positively charged TBA⁺ ion pairs with the negatively charged sulfonate group of 4-HBS in the mobile phase, forming a neutral[4-HBS⁻ : TBA⁺] complex[5].

  • Hydrophobic Partitioning: The four hydrophobic butyl tails of the TBA⁺ reagent act as a lipophilic anchor, allowing the newly formed neutral complex to partition strongly into the C18 stationary phase[3].

  • Isocratic Stability: Isocratic elution is strictly chosen over gradient elution. Gradients constantly alter the concentration of the IPR adsorbed onto the stationary phase, leading to severe baseline drift and irreproducible retention times[4].

IPC_Mechanism A Analyte (4-HBS) Permanently Ionized (-SO3-) C Neutral Ion-Pair Complex [4-HBS- : TBA+] A->C Electrostatic Attraction B Ion-Pairing Reagent (TBA+) B->C Added to Mobile Phase D Stationary Phase (C18) Hydrophobic Interaction C->D Partitioning E Optimal Retention & Peak Resolution D->E Elution

Fig 1: Logical mechanism of Ion-Pairing Chromatography for 4-HBS retention.

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system; the method includes built-in System Suitability Testing (SST) to ensure the column equilibrium and ion-pairing dynamics are stable before any sample is analyzed.

Reagents and Mobile Phase Preparation
  • Buffer (Channel A): Dissolve 10 mM Tetrabutylammonium hydrogen sulfate (TBAHS) and 10 mM Potassium dihydrogen phosphate (KH₂PO₄) in 1 L of ultrapure water. Adjust to pH 5.0.

    • Causality: pH 5.0 ensures the phenol hydroxyl group (pKa ~9) remains protonated (neutral) to prevent dual-mode retention, while the sulfonate remains fully ionized for pairing.

  • Organic Modifier (Channel B): 100% HPLC-Grade Acetonitrile.

Step-by-Step Sample Preparation
  • Diluent Selection: Use the exact mobile phase (80:20 Buffer:ACN) as the sample diluent. Causality: Injecting a highly aqueous or purely organic sample into an ion-pairing system causes localized disruption of the IPR equilibrium, leading to peak splitting.

  • Standard Preparation: Weigh 25.0 mg of Sodium 4-hydroxybenzenesulfonate dihydrate standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL). Dilute further to a working concentration of 50 µg/mL.

  • Filtration: Filter all samples through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit[2].

HPLC_Workflow S1 1. Standard & Sample Prep Dissolve in Mobile Phase, Filter (0.45 µm) S2 2. Column Equilibration Extended flush with TBA+ Mobile Phase (20-30 CV) S1->S2 S3 3. HPLC Injection 10 µL Volume S2->S3 S4 4. Isocratic Separation C18 Column, 30°C S3->S4 S5 5. UV Detection Monitoring at 230 nm S4->S5 S6 6. System Validation Evaluate SST Parameters (RSD < 1.0%) S5->S6

Fig 2: Step-by-step experimental workflow for 4-HBS quantification.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / SettingCausality / Rationale
Column C18 (150 mm x 4.6 mm, 5 µm)Standard hydrophobic stationary phase for IPR partitioning[2].
Mobile Phase 80% Buffer (pH 5.0) : 20% AcetonitrileIsocratic elution maintains constant IPR column saturation[4].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes IPR adsorption thermodynamics[4].
Detection UV at 230 nmCaptures the strong π-π* transition of the phenol ring while avoiding low-UV interference from TBAHS[2].
Injection Vol 10 µLPrevents column overload while maintaining high sensitivity.
Table 2: System Suitability Testing (SST) Specifications

To ensure the protocol is self-validating, the following parameters must be met using 5 replicate injections of the 50 µg/mL standard before proceeding to sample analysis:

ParameterAcceptance CriteriaImplication if Failed
Retention Time (tR) ~6.5 min (RSD ≤ 1.0%)Column is not fully equilibrated with the TBA⁺ reagent.
Peak Area RSD ≤ 1.0%Injector precision issue or baseline instability.
Tailing Factor (Tf) 0.8 – 1.5Secondary silanol interactions; check buffer pH.
Theoretical Plates (N) > 5,000Column degradation or void volume channeling.

Troubleshooting & Best Practices

  • Extended Equilibration Times: Unlike standard RP-HPLC which requires ~10 column volumes (CV) to equilibrate, IP-RP methods require the stationary phase to become fully saturated with bulky TBA⁺ ions. Flush the column with at least 20–30 CVs of the mobile phase before the first injection to prevent drifting retention times[4].

  • Dedicated Columns: Trace levels of TBA⁺ are notoriously difficult to wash off a C18 column. The retained IPR will permanently alter the column's selectivity, acting as a mixed-mode anion exchanger for future non-ion-pairing methods[4]. It is highly recommended to dedicate a specific C18 column solely to this assay.

  • Ghost Peaks in Deep UV: If detection is pushed below 210 nm, the ion-pairing reagent and buffer salts will cause severe baseline noise. Strictly adhere to the 230 nm detection wavelength[2].

References

  • Chromatography Online. Ion Pairing - Blessing or Curse? Retrieved from: [Link]

Sources

Method

Application Note: 4-Hydroxybenzenesulfonic Acid Sodium as a Precursor for Advanced Esterification Catalysts

Executive Summary Esterification is a fundamental transformation in synthetic chemistry, API manufacturing, and materials science. While traditional homogeneous acid catalysts (e.g., H2​SO4​ , p-toluenesulfonic acid) are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Esterification is a fundamental transformation in synthetic chemistry, API manufacturing, and materials science. While traditional homogeneous acid catalysts (e.g., H2​SO4​ , p-toluenesulfonic acid) are highly active, they suffer from poor recoverability, equipment corrosion, and environmental toxicity. 4-Hydroxybenzenesulfonic acid sodium (4-HBSA-Na) , also known as sodium p-phenolsulfonate, has emerged as a critical building block for engineering high-efficiency, heterogeneous solid acid catalysts. By leveraging its dual functionality—an activating hydroxyl group for polymerization and a sulfonate group for catalytic acidity—researchers can synthesize robust Porous Phenolsulfonic Acid Formaldehyde Resins (PAFR) and sulfonated carbon catalysts.

This application note provides a comprehensive guide to the mechanistic dynamics, synthesis, and application of 4-HBSA-Na-derived catalysts in dehydrative esterification.

Mechanistic Dynamics: The Causality of Catalyst Engineering

To engineer a recoverable solid acid catalyst, the active acidic site must be immobilized on a stable, porous backbone. 4-HBSA-Na is the ideal monomer for this purpose, but its chemical state dictates the success of the polymerization.

Why use the sodium salt instead of the free acid? The free 4-hydroxybenzenesulfonic acid is highly hygroscopic, and its intense inherent acidity catalyzes rapid, uncontrollable cross-linking when reacted with formaldehyde. This leads to non-porous, brittle polymers with inaccessible active sites. By utilizing the sodium salt (4-HBSA-Na), the polycondensation rate is chemically buffered. The hydroxyl group strongly activates the aromatic ring for electrophilic aromatic substitution (ortho/para directing) by formaldehyde, forming a highly ordered, macroporous resol network 1.

Once the structural backbone is established, a simple acid wash exchanges the Na+ ions for H+ , generating the active PAFR catalyst. During esterification, the hydrophobic aromatic backbone of the resin repels the byproduct water, preventing reverse hydrolysis, while the strongly acidic −SO3​H groups protonate the carboxylic acid to drive the reaction forward 2.

G A 4-HBSA-Na (Monomer) C Controlled Polycondensation A->C B Formaldehyde (Crosslinker) B->C D Na-Form Resin (Inactive) C->D E Acidification (H+ Exchange) D->E F PAFR Catalyst (Active -SO3H) E->F

Fig 1. Synthesis workflow of Porous Phenolsulfonic Acid Formaldehyde Resin (PAFR) from 4-HBSA-Na.

Experimental Protocols

Protocol 1: Synthesis and Activation of PAFR Catalyst

This protocol details the conversion of 4-HBSA-Na into an active heterogeneous catalyst.

Reagents:

  • 4-Hydroxybenzenesulfonic acid sodium salt dihydrate (4-HBSA-Na)

  • Formaldehyde solution (37% wt. in water)

  • Hydrochloric acid (1.0 M and 0.05 M)

  • Deionized water & Sodium Hydroxide (0.05 M)

Step-by-Step Methodology:

  • Monomer Dissolution: Dissolve 10.0 g of 4-HBSA-Na in 20 mL of deionized water in a 100 mL round-bottom flask. Stir at 40 °C until a clear, homogeneous solution is achieved.

  • Polycondensation Initiation: Add 5.0 mL of 37% formaldehyde solution dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, ensuring uniform polymer chain growth and preventing the collapse of the developing pore structure.

  • Thermal Curing: Heat the mixture to 100 °C under reflux for 12 hours. The solution will transition into a rigid, dark-red macroporous gel.

  • Acidification (Ion Exchange): Crush the cured resin into a fine powder and suspend it in 50 mL of 1.0 M HCl. Stir at room temperature for 4 hours.

    • Causality: This step is critical; it replaces the inactive Na+ counterions with catalytic H+ protons, converting the material into an active solid acid.

  • Purification: Filter the resin and wash sequentially with deionized water until the filtrate reaches a neutral pH. Dry under vacuum at 80 °C for 12 hours.

  • Self-Validation (Titration): Suspend 100 mg of the dried resin in 20 mL of 1 M NaCl (to facilitate ion exchange). Titrate with 0.05 M NaOH using phenolphthalein. Validation criteria: The acid exchange capacity must be 2.5 mmol H+ /g. If the capacity is lower, the ion exchange was incomplete; repeat Step 4.

Protocol 2: PAFR-Catalyzed Direct Dehydrative Esterification

This protocol utilizes the synthesized PAFR for the esterification of carboxylic acids.

Reagents:

  • Carboxylic acid (e.g., Hexanoic acid, 10 mmol)

  • Alcohol (e.g., Methanol, 20 mmol)

  • PAFR Catalyst (50 mg, approx. 5 mol% H+ )

  • Solvent (Optional, e.g., Toluene, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL flask equipped with a Dean-Stark apparatus (if using a solvent) or a simple reflux condenser, combine the carboxylic acid, alcohol, and the PAFR catalyst.

  • Thermal Activation: Heat the mixture to reflux (e.g., 65-70 °C for methanol, or 110 °C if using toluene to azeotropically remove water).

  • Catalytic Turnover: Maintain reflux for 4-6 hours.

    • Causality: The highly porous structure of PAFR allows rapid diffusion of substrates to the internal −SO3​H sites. The hydrophobic aromatic matrix actively expels the byproduct water, shifting the thermodynamic equilibrium toward the ester without needing massive excesses of alcohol.

  • Self-Validation (Reaction Monitoring): Track the water accumulation in the Dean-Stark trap. Validation criteria: The collection of the theoretical water volume (0.18 mL for a 10 mmol scale) physically validates reaction completion. Confirm via TLC or GC-MS.

  • Catalyst Recovery: Cool the mixture and filter the solid PAFR catalyst. Wash the catalyst with ethanol and dry it for the next cycle. Validation criteria: A mass recovery of >95% validates the mechanical robustness of the polymer matrix.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the pure ester.

Mechanism S1 PAFR (-SO3H) Active Catalyst S2 R-COOH Protonation (Electrophilic Activation) S1->S2 Donates H+ S3 R'-OH Nucleophilic Attack S2->S3 S4 Tetrahedral Intermediate S3->S4 S5 Dehydration (-H2O) & Ester Release S4->S5 S5->S1 Regenerates H+

Fig 2. Mechanistic pathway of PAFR-catalyzed dehydrative esterification.

Quantitative Performance Data

The conversion of 4-HBSA-Na into a heterogeneous catalyst provides significant advantages in yield and sustainability compared to traditional homogeneous catalysts. Furthermore, 4-HBSA-Na is also utilized to functionalize carbon-based materials, reacting with hydrolyzed biomass to form phenolic-like resins with high −SO3​H density, which are highly active in complex esterifications like glycerol conversion [[3]]().

Table 1: Comparative Esterification Performance (PAFR vs. Traditional Catalysts)

Catalyst TypeSubstratesTemp (°C)Time (h)Yield (%)Catalyst Recovery
Homogeneous H2​SO4​ Acetic Acid + Ethanol804850% (Neutralized during workup)
Homogeneous p-TsOHHexanoic Acid + Methanol656880% (Lost in aqueous wash)
PAFR (4-HBSA-Na derived) Hexanoic Acid + Methanol 65 4 >95 >95% (Simple Filtration)
PAFR (4-HBSA-Na derived) Oleic Acid + Octanol 80 8 92 >95% (Simple Filtration)

References

1.[1] Title: Recent Advances in the Synthesis of Carboxylic Acid Esters Source: IntechOpen URL:

2.[3] Title: Glycerol Conversion Catalyzed by Carbons Prepared from Agroindustrial Wastes Source: Industrial & Engineering Chemistry Research - ACS Publications URL:

3.[2] Title: Long-Lasting Complex Reaction Behavior in a Closed Ferroin–Bromate–Hydroxybenzenesulfonate System Source: The Journal of Physical Chemistry A - ACS Publications URL:

Sources

Application

Application Note &amp; Protocols: Formulation and Control of Acid Tin Plating Baths Utilizing Sodium p-Phenolsulfonate

Prepared by: A Senior Application Scientist Abstract and Introduction Acid tin electroplating is a cornerstone process in modern manufacturing, providing corrosion resistance, excellent solderability, and conductive surf...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Abstract and Introduction

Acid tin electroplating is a cornerstone process in modern manufacturing, providing corrosion resistance, excellent solderability, and conductive surfaces for a vast array of applications, from electronics to food processing equipment.[1] Among the various formulations, those based on phenolsulfonic acid (PSA) have been historically significant, particularly in high-speed plating operations like the Ferrostan process.[2][3] This application note provides a comprehensive technical guide to the formulation, operation, and analytical control of acid tin plating baths where sodium p-phenolsulfonate serves as a primary electrolyte and stabilizing agent.

The narrative will move beyond a simple recitation of steps to explain the fundamental chemistry and causality behind formulation choices and process parameters. We will explore the synergistic functions of each bath constituent, present detailed, field-proven protocols for bath preparation and maintenance, and offer a logical framework for troubleshooting common plating defects. This document is intended for researchers, process engineers, and quality control professionals seeking to implement or optimize a robust and reliable acid tin plating process.

Bath Chemistry and Formulation: The Role of Each Constituent

The stability and performance of an acid tin plating bath are critically dependent on the careful balance of its chemical components. While seemingly simple, each ingredient performs multiple functions that are vital for achieving a high-quality tin deposit.

2.1 Core Components

An effective acid tin bath based on p-phenolsulfonate is comprised of the following key components:

ComponentChemical ExampleConcentration RangePrimary Function(s)
Tin Source Stannous Sulfate (SnSO₄)30 - 60 g/L (as Sn²⁺)Provides the stannous ions for electrodeposition.
Electrolyte / Stabilizer p-Phenolsulfonic Acid (PSA) / Sodium p-Phenolsulfonate40 - 100 g/LProvides bath conductivity; acts as a primary antioxidant to prevent Sn²⁺ oxidation.[3][4]
Supporting Acid Sulfuric Acid (H₂SO₄)20 - 50 ml/LIncreases conductivity and maintains a low pH to prevent hydrolysis of tin salts.[5]
Additives Proprietary Brighteners, Grain Refiners, Wetting AgentsVaries by supplierControls deposit appearance (bright vs. matte), grain structure, and surface tension.

2.2 The Critical Role of p-Phenolsulfonate

Phenolsulfonic acid and its sodium salt are the defining components of this bath formulation. Their importance cannot be overstated and stems from two primary functions:

  • Conductivity and Electrolyte: As a strong organic sulfonic acid, PSA provides the necessary conductivity for efficient electroplating.[3]

  • Antioxidant and Stabilizer: This is its most critical function. Stannous (Sn²⁺) ions are susceptible to oxidation to stannic (Sn⁴⁺) ions, especially in the presence of dissolved oxygen. Stannic tin is insoluble in the acid bath and precipitates as stannic hydroxide sludge. This sludge formation depletes the bath of tin, can cause roughness in the deposit if particles are incorporated, and necessitates frequent filtration.[6] PSA acts as an effective antioxidant, significantly slowing this oxidation process and thereby stabilizing the bath, reducing sludge formation, and prolonging its operational life.[3][6]

Chemical Interactions within the Plating Bath

The following diagram illustrates the key species and reactions occurring in the bath during operation.

Bath_Chemistry cluster_bath Bath Acid Tin Plating Bath (pH < 1.5) Sn2 Stannous Tin (Sn²⁺) (from SnSO₄) PSA p-Phenolsulfonate Anion (C₆H₄(OH)SO₃⁻) H2SO4 Sulfuric Acid (H⁺, SO₄²⁻) Additives Organic Additives (Brighteners, etc.) Cathode Cathode (Workpiece) Sn2->Cathode Electrodeposition (+2e⁻) Sn4 Stannic Tin (Sn⁴⁺) (Oxidation Product) Sn2->Sn4 Oxidation (O₂) -2e⁻ PSA->Sn2 Stabilizes / Antioxidant Additives->Cathode Adsorbs to modify growth Sn_Deposit Tin Metal Deposit (Sn⁰) Cathode->Sn_Deposit Forms Anode Anode (Pure Tin) Anode->Sn2 Anode Dissolution (-2e⁻) Sludge Sn(OH)₄ Sludge (Precipitate) Sn4->Sludge Hydrolysis

Caption: Key chemical reactions and species in a PSA-based acid tin bath.

Operating Parameters and Their Influence

Controlling the operational parameters is essential for achieving consistent and high-quality tin deposits. Each parameter directly influences the electrochemical process and the resulting physical properties of the coating.

ParameterTypical RangeEffect on Deposit
Cathode Current Density 1 - 5 A/dm² (10 - 50 ASF)Affects plating speed and deposit structure. Too high can cause "burning" (dark, powdery deposits); too low results in slow plating and potential poor coverage.[7]
Temperature 25 - 40 °C (77 - 104 °F)Higher temperatures increase conductivity and plating rate but can also accelerate the breakdown of organic additives and oxidation of Sn²⁺.[4]
Agitation Moderate (Cathode rod or solution circulation)Replenishes tin ions at the cathode surface, preventing localized depletion and allowing for higher current densities without burning.
Filtration Continuous (e.g., 5-10 micron filter)Removes particulate matter, including any sludge that forms, preventing rough deposits.[7]
Anodes Pure Tin (99.99%)Anode purity is critical to prevent metallic contamination of the bath. Anode area should be sufficient to maintain a low anode current density.

Standard Operating Protocols

Adherence to standardized protocols for bath preparation and maintenance is the foundation of a reproducible and reliable plating process.

Protocol 1: Bath Preparation (10-Liter Lab Scale)

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. Work in a well-ventilated area. Always add acid to water, never the other way around.

  • Initial Fill: Add 5 liters of deionized (DI) water to the clean plating tank.

  • Acid Addition: Slowly and with constant stirring, add 300 mL of concentrated Sulfuric Acid to the water. The solution will become hot; allow it to cool to near room temperature.

  • Phenolsulfonate Dissolution: With continued stirring, add 700 g of p-phenolsulfonic acid (or its sodium salt equivalent) to the acid solution. Stir until completely dissolved.

  • Tin Salt Dissolution: Slowly add 600 g of Stannous Sulfate to the solution. Stir until it is completely dissolved. The solution may appear slightly cloudy initially but should clear.

  • Additive Introduction: Add proprietary makeup additives as per the supplier's technical data sheet. These are often added as a percentage of the bath volume.

  • Final Volume: Add DI water to bring the total volume to 10 liters.

  • Mixing and Analysis: Stir the solution thoroughly for at least 30 minutes to ensure homogeneity. Take a sample for analysis (see Protocol 2) to confirm that the stannous tin and acid concentrations are within the target range before use.

Protocol 2: Bath Analysis and Maintenance

Routine analysis is critical for process control.[8] The two most important parameters to monitor are the stannous tin concentration and the total acidity.

This method is based on the oxidation of Sn²⁺ to Sn⁴⁺ by a standardized iodine or iodate solution.

Reagents & Equipment:

  • 0.1 N Potassium Iodate (KIO₃) standard solution

  • Concentrated Hydrochloric Acid (HCl)

  • Starch Indicator Solution (1%)

  • Sodium Bicarbonate (NaHCO₃)

  • 5 mL Pipette, 500 mL Erlenmeyer Flask, 50 mL Burette

Procedure:

  • Pipette a 5.0 mL sample of the tin plating bath into a 500 mL Erlenmeyer flask.[9]

  • Add 100 mL of DI water.

  • Carefully add 50 mL of concentrated HCl and swirl to mix.[9]

  • To prevent air oxidation of the tin, slowly add approximately 0.5 grams of Sodium Bicarbonate.[9][10] This will generate CO₂, creating an inert blanket over the solution.

  • Add 2 mL of Starch Indicator Solution. The solution should remain colorless or slightly turbid.

  • Immediately titrate with the 0.1 N Potassium Iodate solution. Swirl the flask continuously.[10]

  • The endpoint is reached when the solution turns a deep blue color that persists for at least 30 seconds.[9]

  • Record the volume of titrant used (V).

Calculation:

  • Tin Metal (g/L) = V (mL) × N (of KIO₃) × 11.87 (Where N is the normality of the KIO₃ standard, typically 0.1)

This method determines the combined concentration of sulfuric acid and phenolsulfonic acid.

Reagents & Equipment:

  • 1.0 N Sodium Hydroxide (NaOH) standard solution

  • 4% Ammonium Oxalate solution

  • Methyl Red Indicator

  • 5 mL Pipette, 250 mL Erlenmeyer Flask, 50 mL Burette

Procedure:

  • Pipette a 5.0 mL sample of the tin plating bath into a 250 mL Erlenmeyer flask.[9]

  • Add 50 mL of 4% Ammonium Oxalate solution. This complexes the tin, preventing it from precipitating as hydroxide during the titration and interfering with the endpoint.[9]

  • Add 3-5 drops of Methyl Red Indicator.

  • Titrate with 1.0 N NaOH solution until the color changes from red to a distinct yellow.[9]

  • Record the volume of titrant used (V).

Calculation:

  • Total Acid (% by volume H₂SO₄) = V (mL) × N (of NaOH) × 0.98 (This expresses the total acidity as an equivalent concentration of sulfuric acid)

Workflow for Routine Bath Analysis

Caption: Standard workflow for the analysis and maintenance of the plating bath.

Troubleshooting Common Plating Defects

Even with careful control, plating issues can arise. A logical approach based on observable defects is key to rapid resolution.

DefectAppearanceProbable Causes Related to Bath FormulationCorrective Actions
Roughness Sandy or gritty texture on the deposit.- Particulate matter in the bath (sludge, dust).- Anode sloughing (poor quality anodes).- Check and improve filtration.- Bag anodes if necessary.- Verify anode purity.
Burning Dark, powdery, or non-adherent deposits, typically on high current density areas (edges, corners).- Cathode current density is too high.- Insufficient concentration of metal or acid.- Low brightener/additive concentration.[7]- Reduce current density.- Analyze and adjust tin and acid levels.- Make a maintenance addition of brightener.
Pitting Small pits or pores in the deposit.- Organic contamination (oils, grease from poor cleaning).- Insufficient wetting agent in the additive package.- Perform carbon treatment on the bath to remove organic contaminants.- Consult supplier regarding wetting agent additions.
Milky/Hazy Deposit A cloudy or milky film over a seemingly bright deposit.- Imbalance of brightener components.- High level of stannic tin (Sn⁴⁺).- Organic overload from additive breakdown.[11]- Perform a Hull Cell test to evaluate brightener levels.- A small hydrogen peroxide addition can sometimes treat stannic tin, but carbon treatment is often required.- Carbon treat the bath.
Poor Solderability Solder does not wet or flow properly on the plated surface.- Organic contamination in the deposit (co-deposition of excess brightener).- Passivation film from improper rinsing.- Carbon treat the bath to reduce organic levels.- Improve post-plate rinsing; consider a neutralizing or anti-tarnish post-dip.[12]

Conclusion

The formulation of an acid tin plating bath with sodium p-phenolsulfonate offers a stable and effective process, particularly valued for its resistance to sludge formation. The success of this system hinges on a thorough understanding of the synergistic roles of its components and the diligent application of analytical controls. By maintaining the stannous tin and total acid concentrations within their optimal ranges and managing organic additives through routine observation and analysis, operators can consistently produce high-quality, functional tin deposits. While newer formulations based on methanesulfonic acid offer environmental benefits[13], the phenolsulfonate process remains a robust and well-understood option in the field of metal finishing.

References

  • Current time information in Bath and North East Somerset, GB. (n.d.). Google.
  • Taihua. (2024, July 8). Acid Tin Plating: Enhancing Metal Substrates with Bright, Uniform Coatings.
  • Tin Analysis in Tin/lead Plating Baths. (n.d.).
  • Tin Plating Additive Series. (n.d.).
  • Potentiometric analysis of tin plating baths. (n.d.). Metrohm.
  • Bright Tin | Kemia Pte Ltd. (n.d.). Kemia Pte Ltd.
  • CONTROL, ANALYSIS, AND TESTING. (n.d.).
  • Quantitative analysis of tin (ii) in tin plating bath. (n.d.). Google Patents.
  • Tin. (n.d.). Schloetter Asia Pte Ltd.
  • Cheng, Y., & Cai, L. (2005). Electrochemical Oxidation of Organic Additives in Tin Plating Electrolytes. Journal of Electrochemistry.
  • Comprehensive Characterization of All Inorganic and Organic Components in Neutral Tin Plating Bath for Electronics Applications. (n.d.). IMAPSource Proceedings.
  • Investigation of process baths: Focus on analysis methods. (n.d.). industrial lab.
  • Metal Finishing Chemicals. (n.d.). Daiwa Kasei.
  • Acid tin plating staining/milkiness: FAQs + Q&A Forum. (n.d.). Finishing.com.
  • Egli, W. A. (2016). Tin Coatings Electrodeposited from Sulfonic Acid-Based Electrolytes: Tribological Behavior. ResearchGate.
  • Tin Plating Additives. (n.d.). Alfa Chemistry.
  • Lee, J.-Y., et al. (2004). Effects of Ethoxylated -Naphtholsulfonic Acid on Tin Electroplating at Iron Electrodes. Journal of The Electrochemical Society, 151(5), C333-C341.
  • (2015, December 1). A review of developments in the electrodeposition of tin. ePrints Soton - University of Southampton.
  • Plating bath and method for electroplating tin and/or lead. (n.d.). Google Patents.
  • Acidic tin-plating bath and additive therefor. (n.d.). Google Patents.
  • Potentiometric analysis of acidic lead and lead/tin plating baths. (n.d.). Metrohm.
  • ULTRABRITE PSA (65% AQUEOUS SOLUTION OF PHENOL SULFONIC ACID). (n.d.).
  • TIN-CONTAINING PLATING BATH. (2018, April 4). EPO.
  • (2024, October 2). Troubleshooting Your Plating Process. Finishing and Coating.
  • (2021, March 16). COLGLEAM SN - TDS. Columbia Chemical.
  • Tin Post Treatment. (n.d.). Kemia Pte Ltd.
  • Lead Finish Guides - Page 1 of 2: Tin Plating Troubleshooting. (n.d.). EESemi.com.
  • Sn(II) and sulfuric acid in a tin plating bath. (n.d.). Metrohm.
  • Treatment method of tin-plated wastewater containing phenolsulfonic acid. (n.d.). Google Patents.
  • (2016, July 14). A Guide to Bright Acid Tin Plating. Dorsetware.
  • Bright,level tin plating. (n.d.). Google Patents.
  • (2012, July 30). Additive effects on tin electrodepositing in acid sulfate electrolytes. University of South Florida.
  • Tin plating electrolyte composition and method for electroplating surfaces with tin. (n.d.). Google Patents.
  • Sulfuric acid bath for tinning at high current density and tinning method. (n.d.). Google Patents.

Sources

Method

Application Note: FTIR Spectroscopy Sample Preparation Protocols for Sodium 4-Hydroxybenzenesulfonate

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Overcoming hygroscopicity and ionic artifacts in sulfonate salt characterization.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Overcoming hygroscopicity and ionic artifacts in sulfonate salt characterization.

Executive Summary

Sodium 4-hydroxybenzenesulfonate (Na-4-HBS), commonly encountered as a dihydrate, is a highly polar, hygroscopic organic salt utilized in pharmaceutical synthesis, polymer chemistry, and electrolytic applications[1]. Accurate Fourier Transform Infrared (FTIR) characterization of this compound is frequently compromised by atmospheric moisture and matrix interactions during sample preparation[2][3]. This application note provides authoritative, step-by-step protocols for Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr pellet) methodologies. By emphasizing the causality behind moisture control and pressure optimization, these protocols ensure the acquisition of self-validating, artifact-free spectra.

Physicochemical Context & Analytical Challenges

Sodium 4-hydroxybenzenesulfonate contains a phenolic hydroxyl group (-OH) and a highly polar sulfonate group (-SO₃Na)[1]. These functional groups dictate its behavior during FTIR sample preparation:

  • Hygroscopicity & Hydration States: The compound readily absorbs water, typically stabilizing as a dihydrate[4]. Water molecules form strong hydrogen bonds with the sulfonate oxygen atoms.

  • The KBr Matrix Problem: Traditional KBr pellet preparation relies on potassium bromide, which is inherently hygroscopic[3]. When Na-4-HBS is ground with KBr in ambient air, the combined hygroscopicity pulls moisture into the matrix. This results in a massive, broad O-H stretching artifact (3200–3500 cm⁻¹) that completely masks the intrinsic phenolic O-H stretch (observed at 3533 cm⁻¹ in pure dihydrate crystals)[4][5].

  • Polymorphic Crushing: Excessive mechanical grinding can alter the crystalline lattice of the dihydrate, shifting the delicate C-O and S=O vibrational frequencies[4].

Technique Selection: ATR vs. Transmission

Due to the moisture sensitivity of sulfonate salts, ATR-FTIR has largely superseded KBr transmission as the gold standard[3]. However, both techniques are detailed below to accommodate varying laboratory capabilities.

Table 1: Comparison of FTIR Techniques for Na-4-HBS
ParameterATR-FTIR (Preferred)KBr Pellet (Alternative)
Moisture Risk Low (No hygroscopic matrix used)High (KBr absorbs atmospheric water)
Sample Prep Time < 2 minutes15–20 minutes
Spectral Resolution Excellent for neat powdersExcellent, provided strict drying is maintained
Risk of Polymorphic Shift Moderate (if over-pressured on the crystal)High (due to vigorous grinding/milling)
Recommended Use Routine QA/QC, Hydrate characterizationLegacy pharmacopeia compliance

Experimental Protocols

Protocol A: Attenuated Total Reflectance (ATR-FTIR) – The Gold Standard

Causality: ATR requires zero matrix dilution, eliminating the introduction of hygroscopic salts like KBr[3]. The minimal penetration depth (typically 0.5–2 µm) allows for the direct analysis of the neat dihydrate powder, preserving its native hydrogen-bonded state.

Materials: Diamond or ZnSe ATR crystal, micro-spatula, isopropyl alcohol (for cleaning).

Step-by-Step Workflow:

  • Crystal Preparation: Clean the ATR crystal with isopropyl alcohol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Collection: Collect a background spectrum of ambient air using 64 scans at a resolution of 4 cm⁻¹[3].

  • Sample Application: Transfer approximately 2–5 mg of neat Na-4-HBS powder directly onto the center of the ATR crystal.

  • Controlled Compression (Critical Step): Lower the ATR pressure anvil. Apply only enough pressure to ensure optical contact. Causality: Over-pressuring the sample can crush the dihydrate lattice, artificially shifting the hydrogen-bonded O-H and SO₃ bands. Stop applying pressure as soon as the software indicates sufficient contact.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution)[3][5].

  • Cleaning: Release the anvil, carefully wipe away the powder, and clean the crystal with solvent.

Protocol B: KBr Pellet Method (Transmission) – For Highly Controlled Environments

Causality: If transmission data is strictly required, moisture must be actively excluded[2]. This requires thermal dehydration of the matrix and physical isolation during preparation to prevent the masking of the 3533 cm⁻¹ phenolic peak.

Materials: Spectroscopic grade KBr, agate mortar and pestle, hydraulic press, vacuum desiccator, nitrogen-purged dry box.

Step-by-Step Workflow:

  • Matrix Dehydration: Dry the KBr powder in an oven at 120°C for a minimum of 24 hours prior to use[3]. Store immediately in a vacuum desiccator.

  • Environmental Control: Transfer the dried KBr, the Na-4-HBS sample, and the mortar/pestle into a nitrogen-purged dry box (relative humidity < 5%).

  • Milling & Dilution: Weigh approximately 1 mg of Na-4-HBS and 200 mg of KBr (0.5 wt% ratio)[2][3]. Grind gently in the agate mortar for 1–2 minutes. Critical Step: Avoid vigorous, prolonged grinding. Causality: Friction generates localized heat, which can dehydrate the Na-4-HBS dihydrate to its anhydrous form, fundamentally altering the resulting spectrum.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to the die for 2 minutes to remove residual air, then press at 10 tons for 2 minutes[3].

  • Data Acquisition: Immediately transfer the transparent pellet to the FTIR spectrometer and scan (4000 to 400 cm⁻¹, 64 scans).

Spectral Interpretation & Validation Matrix

A self-validating protocol requires confirming the presence of specific functional groups to ensure the sample hasn't degraded or absorbed excess water during prep. Use the table below to validate your acquired spectrum.

Table 2: Key FTIR Vibrational Assignments for Na-4-HBS Dihydrate
Wavenumber (cm⁻¹)Functional Group / Vibrational ModeValidation Checkpoint
3533 O-H stretch (H-bonded)Confirms intact dihydrate without excess free water[4][5].
3180 =C-H stretchingConfirms aromatic ring integrity[4].
1594, 1434 Aromatic C-C stretching (in-ring)Primary backbone confirmation[4][5].
1225, 1120 C-O stretchingConfirms phenolic group attachment[4][5].
1176 SO₃ asymmetric stretchingConfirms presence of the sulfonate group[4][6].
1032 =C-H bending / SO₃ symmetric stretchingSecondary confirmation of sulfonate and ring structure[4][5].

Workflow & Decision Logic

FTIR_Workflow Start Sample: Sodium 4-Hydroxybenzenesulfonate Assess Assess Hydration State (Anhydrous vs. Dihydrate) Start->Assess Choice Select FTIR Technique Assess->Choice ATR ATR-FTIR (Preferred) - No KBr matrix needed - Preserves hydrate state Choice->ATR High Humidity / Routine KBr KBr Pellet (Alternative) - Requires dry box - High moisture risk Choice->KBr Strict Transmission Req. ATR_Prep Place on Diamond/ZnSe Apply Controlled Pressure ATR->ATR_Prep KBr_Prep Dry KBr at 120°C Grind in Glovebox (0.5 wt%) KBr->KBr_Prep Scan Acquire Spectra (4000 - 400 cm⁻¹, 64 scans) ATR_Prep->Scan KBr_Prep->Scan Validate Validate Peaks (O-H: 3533 cm⁻¹, SO₃: 1176 cm⁻¹) Scan->Validate

Caption: Workflow for selecting and executing FTIR sample preparation of Na-4-HBS.

References

  • Infrared spectrum of Na-4-HBS.ResearchGate.
  • Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem.NIH.
  • FT-IR vibrational assignments of Na-4-HBS.ResearchGate.
  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy.ResearchGate.
  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy - MDPI.MDPI.
  • Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate.ResearchGate.
  • PHENOL SULFONIC ACID, SODIUM SALT.Ataman Kimya.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of Sodium 4-Hydroxybenzenesulfonate in Aqueous Baths

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with phenolic compounds in aqueous environments.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with phenolic compounds in aqueous environments. Sodium 4-hydroxybenzenesulfonate (Na-4-HBS), a critical intermediate in pharmaceutical synthesis, electroplating, and material sciences, is highly susceptible to autoxidation.

This guide abandons rigid templates to provide you with an in-depth, mechanistic understanding of why this compound degrades and how to build a self-validating, oxidation-resistant system for your aqueous baths.

Mechanistic Overview: The Causality of Phenol Oxidation

To prevent degradation, we must first understand the chemical causality. The phenolic hydroxyl group of Na-4-HBS is the primary site of vulnerability. In the presence of dissolved oxygen, UV light, or trace transition metals (e.g., Fe³⁺, Cu²⁺), the compound undergoes a single-electron transfer to form a highly reactive phenoxy radical[1].

This radical rapidly propagates, ultimately oxidizing into benzoquinone-4-sulfonate derivatives. These quinone species are highly conjugated, which is why a degrading bath exhibits a characteristic pink, red, or dark brown discoloration[2]. Furthermore, this reaction is heavily pH-dependent; alkaline conditions deprotonate the hydroxyl group into a phenoxide anion, drastically lowering the oxidation potential and accelerating the degradation kinetics[1].

OxidationMechanism A Sodium 4-Hydroxybenzenesulfonate (Stable, Colorless) B Phenoxide Anion (Highly Reactive) A->B Alkaline pH (>7.0) (Deprotonation) C Phenoxy Radical (Intermediate) A->C UV Light / ROS B->C Dissolved O2 Trace Metals (Fe, Cu) D Benzoquinone-4-sulfonate (Pink/Brown Discoloration) C->D Further Oxidation & Polymerization

Mechanistic pathway of sodium 4-hydroxybenzenesulfonate oxidation.

Core Troubleshooting FAQs

Q1: My Na-4-HBS aqueous bath turned pink overnight. What is the chemical cause, and can the solution be salvaged? A1: The pink or brown discoloration is the visual manifestation of benzoquinone derivatives formed via autoxidation[2]. Because this is a covalent structural alteration involving the loss of electrons and protons, the process is irreversible in a standard bath setting. The solution cannot be salvaged and must be discarded[2]. To prevent this in your next batch, you must eliminate the catalysts of autoxidation: dissolved oxygen, light, and trace metals.

Q2: How does the pH of the aqueous bath influence the oxidation rate of sodium 4-hydroxybenzenesulfonate? A2: pH dictates the protonation state of the molecule. At a pH above 7.0, the phenolic hydroxyl group begins to deprotonate, forming a phenoxide anion. The negative charge on the oxygen increases the electron density of the aromatic ring, making it significantly more susceptible to electrophilic attack and oxidative electron abstraction. By maintaining a slightly acidic environment (e.g., pH 4.0–5.5), the hydroxyl group remains protonated, thermodynamically stabilizing the molecule against oxidation[3].

Q3: I am using HPLC-grade ultrapure water. Why is my compound still oxidizing? A3: Ultrapure water is free of ionic contaminants but is fully saturated with atmospheric oxygen (approximately 8 mg/L at 25°C). Additionally, if your reaction vessels or sparging needles are made of lower-grade stainless steel, trace iron can leach into the acidic bath, acting as a Fenton-like photo-catalyst[1]. You must actively displace the oxygen using an inert gas (Argon or Nitrogen) and introduce a chelating agent or antioxidant (like 8-hydroxyquinoline) to sequester any introduced metal ions[2].

Quantitative Data: Stabilization Parameters

To provide a clear comparison of stabilization strategies, the following table summarizes the empirical impact of various parameters on the stability of phenolic aqueous solutions.

Stabilization StrategyMechanism of ActionRecommended ParameterEmpirical Impact on Bath Stability
Inert Gas Sparging Displaces dissolved O₂< 0.5 mg/L Dissolved O₂Prevents baseline autoxidation[4]
pH Optimization Prevents phenoxide formationpH 4.0 – 5.5Drastically reduces reaction kinetics[3]
Metal Chelation Sequesters Fe³⁺/Cu²⁺ catalysts0.1% (w/v) 8-HQ or EDTAHalts Fenton-like catalytic cycles[2]
Light Protection Prevents photo-oxidationAmber glass / Foil wrapPrevents rapid UV-induced degradation[1]
Step-by-Step Experimental Protocol: Preparation of an Oxidation-Resistant Bath

This protocol is designed as a self-validating system . By verifying dissolved oxygen levels and pH before the addition of the active compound, you ensure the thermodynamic environment is fully stabilized, eliminating the guesswork from your workflow.

ProtocolWorkflow S1 1. Sparging (N2/Ar gas) S2 2. Chelation (Add 8-HQ/EDTA) S1->S2 S3 3. pH Control (Buffer to pH 4.5) S2->S3 S4 4. Dissolution (Add Na-4-HBS) S3->S4 S5 5. Storage (Amber Vessel, 4°C) S4->S5

Step-by-step workflow for preparing a stabilized Na-4-HBS aqueous bath.

Methodology:

  • Vessel Preparation: Select an amber glass vessel to prevent UV-induced photo-oxidation. Wash thoroughly with a metal-free detergent and rinse with HPLC-grade water.

  • Deoxygenation (Sparging): Fill the vessel with the required volume of HPLC-grade water. Insert a PTFE sparging tube and bubble high-purity Argon or Nitrogen gas through the water for at least 30 minutes[4].

    • Validation Check: Use a dissolved oxygen (DO) meter to confirm O₂ levels are below 0.5 mg/L.

  • Chelation & Buffer Addition: While maintaining a gentle headspace blanket of inert gas, add 0.1% (w/v) 8-hydroxyquinoline or EDTA to sequester trace metals[2]. Add a suitable acidic buffer (e.g., acetate buffer) to target a pH of 4.5.

  • pH Verification: Stir gently using a PTFE-coated magnetic stir bar.

    • Validation Check: Verify the pH is stable between 4.0 and 5.5 using a calibrated pH probe[3]. Do not proceed if the solution is alkaline.

  • Solute Integration: Slowly add the Sodium 4-Hydroxybenzenesulfonate powder to the vortex of the stirring solution. Continue stirring until complete dissolution is achieved.

  • Sealing and Storage: Once dissolved, purge the headspace of the vessel with Argon for 2 minutes. Seal tightly with a PTFE-lined cap and store at 4°C to further reduce reaction kinetics.

References
  • BenchChem.
  • BenchChem.
  • NAUN. Phenol Sulfonic Acid Oxidation in aqueous solution by UV, UV/H2O2 and Photo-Fenton Processes.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Sodium 4-hydroxybenzenesulfonate in Organic Solvents

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges of sodium 4-hydroxybenzenesulfonate (sodium p-pheno...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges of sodium 4-hydroxybenzenesulfonate (sodium p-phenolsulfonate) in organic media. The content is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the poor solubility of sodium 4-hydroxybenzenesulfonate in most organic solvents?

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] Sodium 4-hydroxybenzenesulfonate is an ionic salt with a distinct molecular structure that dictates its solubility behavior.

  • High Polarity and Ionic Character: The molecule possesses a sodium sulfonate group (-SO₃⁻Na⁺) and a hydroxyl group (-OH). These groups are highly polar and capable of strong ionic and hydrogen bonding interactions.

  • Lattice Energy: In its solid state, the compound exists in a crystal lattice with strong electrostatic forces between the positive sodium ions and the negative 4-hydroxybenzenesulfonate ions. A significant amount of energy is required to break these bonds.[3]

  • Solvation Energy: Polar protic solvents like water are effective at dissolving this salt because they can form strong ion-dipole interactions, surrounding the Na⁺ and sulfonate ions. This process, known as hydration, releases energy that helps overcome the crystal lattice energy.[3] Most organic solvents, particularly non-polar ones, cannot provide sufficient solvation energy to break down the crystal lattice, resulting in poor solubility.

Q2: I expected better solubility in polar organic solvents like methanol or ethanol. Why is it still limited?

While methanol and ethanol are polar, their ability to dissolve ionic salts like sodium 4-hydroxybenzenesulfonate is considerably lower than that of water. The key differentiating factor is the dielectric constant , a measure of a solvent's ability to insulate opposite charges from each other.

Water has a very high dielectric constant (~80), which effectively shields the Na⁺ and sulfonate ions from each other, facilitating dissolution. Alcohols have much lower dielectric constants, making them less effective at overcoming the strong ionic attractions within the salt's crystal lattice.

Table 1: Properties of Common Solvents and Observed Solubility

SolventDielectric Constant (20°C)General PolarityTypical Solubility of Sodium 4-hydroxybenzenesulfonate
Water80.1Highly Polar, ProticSoluble (e.g., 24g/100mL)
Methanol32.7Polar, ProticSlightly to Sparingly Soluble[4]
Ethanol24.5Polar, ProticPoorly Soluble (1g in 140mL)[4]
Dimethyl Sulfoxide (DMSO)46.7Polar, AproticModerately Soluble
Acetone20.7Polar, AproticVery Poorly Soluble
Dichloromethane9.1Non-polarPractically Insoluble
Toluene2.4Non-polarPractically Insoluble

Troubleshooting Guides

This section addresses specific experimental problems and provides structured workflows and protocols to resolve them.

Issue 1: My compound dissolves initially but then precipitates ("crashes out") when I add a second solvent.

This phenomenon is known as anti-solvent precipitation . It occurs when a solvent in which the compound is poorly soluble (the anti-solvent) is added to a solution, lowering the overall solvating power of the mixture.[5][6]

Troubleshooting Workflow: Managing Anti-Solvent Precipitation

Caption: A logical workflow for resolving anti-solvent precipitation.

Step-by-Step Protocol: Determining Optimal Solvent Ratios

  • Prepare Stock Solutions: Create a saturated or near-saturated stock solution of sodium 4-hydroxybenzenesulfonate in your primary (good) solvent.

  • Set Up Vials: In a series of labeled vials, prepare different solvent ratios (e.g., 100:0, 95:5, 90:10, 80:20) of your primary solvent to the anti-solvent.

  • Initiate Dissolution: Add a precise, equal amount of solid sodium 4-hydroxybenzenesulfonate to each vial.

  • Equilibrate: Stir or sonicate all vials at a constant temperature for a set period (e.g., 1-2 hours) to allow them to reach equilibrium.

  • Observe and Quantify: Visually inspect for undissolved solid. For a more quantitative measure, you can filter the solutions and determine the concentration of the dissolved compound via UV-Vis spectroscopy or HPLC. This will identify the highest concentration of anti-solvent that can be tolerated.

Issue 2: My reaction requires an organic solvent, and water is not an option. How can I get the salt into the organic phase?

When an aqueous phase is incompatible with your reaction chemistry, advanced techniques are required to transport the ionic species into the organic medium.

Strategy: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble ionic compounds in an organic phase. A PTC, typically a quaternary ammonium or phosphonium salt, acts as a "detergent" to carry the water-soluble anion into the organic solvent.[7][8][9]

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_Solid Solid Phase cluster_Organic Organic Phase SolidSalt Na⁺[ArSO₃]⁻ (Insoluble Salt) PTC Q⁺X⁻ (Catalyst) SolubleComplex [Q⁺ArSO₃]⁻ (Soluble Ion Pair) PTC->SolubleComplex Ion Exchange at Interface Reaction Reacts with Organic Substrate SolubleComplex->Reaction Product Product + Q⁺X⁻ (Catalyst Regenerated) Reaction->Product Product->PTC Regeneration

Caption: The catalytic cycle of phase-transfer catalysis.

Step-by-Step Protocol: Implementing Phase-Transfer Catalysis

  • Select Catalyst: Choose a common phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) is an excellent starting point due to its efficacy and cost-effectiveness.

  • Reaction Setup: Charge your reaction vessel with the organic solvent, your organic-soluble substrate, and the solid sodium 4-hydroxybenzenesulfonate.

  • Add Catalyst: Add a catalytic amount of TBAB, typically 1-5 mol% relative to your limiting reagent.

  • Promote Reaction: Heat the mixture to the desired temperature and stir vigorously. High shear mixing is crucial to maximize the surface area between the solid salt and the organic phase for efficient ion exchange.

  • Monitor Progress: Track the consumption of your starting material using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). Successful reaction indicates that the PTC is effectively shuttling the 4-hydroxybenzenesulfonate anion into the solution.

Issue 3: I must use a specific aprotic organic solvent for my reaction, but solubility is practically zero.

When you are constrained to a single aprotic solvent, modifying the solvent system with a co-solvent is the most direct approach.

Strategy: Employing a Polar Aprotic Co-solvent

A small amount of a highly polar, aprotic co-solvent can dramatically increase the solubility of an ionic salt without fundamentally changing the reaction medium.[10][11][12]

Troubleshooting Workflow: Using Co-solvents

Caption: Decision process for using a polar aprotic co-solvent.

Key Considerations for Co-solvents:

  • Reactivity: Be aware that solvents like DMSO and DMF can participate in or interfere with certain reactions, especially at elevated temperatures or in the presence of strong bases or electrophiles.

  • Purification: The high boiling points of these co-solvents can complicate product isolation. Plan your purification strategy accordingly.

  • Temperature: Increasing the temperature will generally increase solubility. Always confirm the thermal stability of your reactants before applying heat.[13][14]

References

  • Phase-transfer catalyst - Wikipedia. Wikipedia. [Link]

  • Industrial Phase Transfer Catalysis. Scientific Update. [Link]

  • Sodium P-phenolsulfonate dihydrate | C6H9NaO6S. PubChem, National Center for Biotechnology Information. [Link]

  • Solubility of Na-4-HBS at different temperatures using water as solvent. ResearchGate. [Link]

  • Sodium Phenolsulfonate. The Merck Index Online. [Link]

  • Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis. Langmuir, ACS Publications. [Link]

  • PHENOL SULFONIC ACID, SODIUM SALT. Ataman Kimya. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Phase transfer catalysis. SlideShare. [Link]

  • 4- PHENOLSULFONIC ACID, SODIUM SALT. Ataman Kimya. [Link]

  • Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Research Collection, ETH Zurich. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates... Organic Process Research & Development, ACS Publications. [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • Unit 4: Solubility and Factors Affecting Solubility. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures... Journal of Chemical Theory and Computation, ACS Publications. [Link]

  • Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Electroplating Bath pH with 4-Hydroxybenzenesulfonic Acid Sodium Salt

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-hydroxybenzenesulfonic acid sodium salt in their electroplating processes. This document provides in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-hydroxybenzenesulfonic acid sodium salt in their electroplating processes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges and optimize your experimental outcomes.

Introduction to 4-Hydroxybenzenesulfonic Acid Sodium Salt in Electroplating

4-Hydroxybenzenesulfonic acid and its sodium salt are versatile additives in various electroplating baths, notably in acid tin and nickel plating.[1][2] While often categorized with buffering agents, its role is multifaceted, contributing to bath stability, deposit characteristics, and overall plating efficiency. Unlike traditional buffers, its influence on pH is complex and linked to its chemical stability and interactions within the bath. This guide will elucidate these functions and provide practical solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 4-hydroxybenzenesulfonic acid sodium salt in an electroplating bath?

A1: Its primary functions include acting as a brightener, a grain refiner, and a stabilizer for the metal ions in the solution.[1][2] In acid tin plating, it has been shown to inhibit the oxidation of stannous (Sn²⁺) to stannic (Sn⁴⁺) ions, which prevents the formation of sludge and maintains bath efficiency. While it can influence pH, it is not a traditional buffering agent in the typical acidic operating range of many plating baths.

Q2: How does 4-hydroxybenzenesulfonic acid sodium salt affect the pH of the electroplating bath?

A2: The sulfonic acid group of 4-hydroxybenzenesulfonic acid is a strong acid and is fully deprotonated at typical electroplating pH ranges. The phenolic hydroxyl group has a pKa of approximately 9.11, meaning it remains protonated in acidic baths.[3][4] Therefore, it does not act as a classical buffer in the pH range of 3.5-4.5. However, its degradation can significantly impact pH. At elevated temperatures or in dilute acid solutions, it can undergo desulfonation, breaking down into phenol and sulfuric acid.[3][5] The formation of sulfuric acid will lower the bath's pH.

Q3: What is the optimal concentration range for 4-hydroxybenzenesulfonic acid sodium salt?

A3: The optimal concentration is highly dependent on the specific plating bath (e.g., tin, nickel), the desired deposit properties, and other organic additives present. It is crucial to consult the technical data sheet for your specific plating chemistry. Regular analysis of the additive concentration is recommended to maintain it within the specified range.

Q4: How can I analyze the concentration of 4-hydroxybenzenesulfonic acid sodium salt in my bath?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying its concentration.[5][6] Acid-base titration can also be used to determine the concentration of the sulfonic acid group, providing a cost-effective alternative for routine checks.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 4-hydroxybenzenesulfonic acid sodium salt in your electroplating experiments.

Issue 1: Rapid Decrease in Bath pH and Dull Deposits
  • Symptoms:

    • A gradual or sudden drop in the electroplating bath's pH outside the optimal range.

    • The plated deposits appear dull, burnt, or hazy.

    • A faint phenolic odor may be noticeable.

  • Causality: This issue is often linked to the degradation of 4-hydroxybenzenesulfonic acid via desulfonation.[3][5] This reaction is accelerated by:

    • High Temperatures: Operating the bath above its recommended temperature significantly increases the rate of desulfonation.

    • Incorrect Acid Concentration: In some systems, a very dilute acid environment can favor the hydrolysis (desulfonation) reaction.[5]

  • Troubleshooting Workflow:

    start Start: Rapid pH Drop & Dull Deposits check_temp Step 1: Verify Bath Temperature Is it within the specified range? start->check_temp check_conc Step 2: Analyze Additive Concentration Is it low? check_temp->check_conc Yes correct_temp Action: Reduce temperature to the optimal range. check_temp->correct_temp No check_acid Step 3: Verify Acid Concentration Is it correct? check_conc->check_acid Yes add_additive Action: Replenish 4-hydroxybenzenesulfonic acid sodium salt. check_conc->add_additive No adjust_acid Action: Adjust acid concentration as per TDS. check_acid->adjust_acid No end End: Monitor bath pH and deposit quality. check_acid->end Yes correct_temp->check_conc add_additive->check_acid adjust_acid->end

    Caption: Troubleshooting workflow for rapid pH drop.

  • Experimental Protocol: Verifying Bath Stability

    • Collect a sample of the plating bath in a clean, sealed container.

    • Place the container in a water bath set to the upper limit of the recommended operating temperature.

    • Monitor the pH of the sample over several hours. A continuous drop in pH indicates thermal degradation of the additive.

    • If degradation is confirmed, lower the operating temperature of the main bath and consider a carbon treatment to remove degradation byproducts like phenol before replenishing the additive.

Issue 2: Brittle Deposits and Increased Internal Stress
  • Symptoms:

    • The plated layer is brittle and may crack or peel upon bending.

    • High internal stress is observed, which can cause warping of the substrate.

  • Causality: An incorrect concentration of 4-hydroxybenzenesulfonic acid sodium salt can lead to brittle deposits.

    • Excessive Concentration: An over-addition of the additive can lead to its co-deposition into the plated layer, altering the crystal structure and increasing stress.

    • Imbalance with Other Additives: The ratio of 4-hydroxybenzenesulfonic acid sodium salt to other brighteners and carriers is critical. An imbalance can disrupt the grain refining and leveling effects, resulting in a stressed deposit.

  • Troubleshooting Workflow:

    start Start: Brittle Deposits & High Stress analyze_additive Step 1: Analyze Additive Concentration Is it high? start->analyze_additive review_additions Step 2: Review Addition Logs Were there recent over-additions? analyze_additive->review_additions No carbon_treat Action: Perform a carbon treatment to reduce the concentration. analyze_additive->carbon_treat Yes review_additions->carbon_treat Yes optimize_ratios Step 3: Consult TDS for Additive Ratios Optimize and monitor. review_additions->optimize_ratios No carbon_treat->optimize_ratios dilute_bath Action: Consider a partial bath dilution and replenishment. dilute_bath->optimize_ratios end End: Evaluate deposit ductility and stress. optimize_ratios->end

    Caption: Troubleshooting workflow for brittle deposits.

Issue 3: Formation of Precipitate or Cloudiness in the Bath
  • Symptoms:

    • The electroplating bath appears cloudy or contains a fine precipitate.

    • Roughness or pitting may be observed on the plated surface.

  • Causality: While 4-hydroxybenzenesulfonic acid sodium salt is highly soluble in water, its interaction with other bath components or its degradation can lead to precipitation.[1]

    • Interaction with Metallic Contaminants: The presence of certain metallic impurities can lead to the formation of insoluble salts with the sulfonate.

    • Degradation Products: The degradation product, phenol, has limited solubility and can contribute to cloudiness if it reaches a sufficient concentration.[5]

  • Troubleshooting and Mitigation:

Potential Cause Verification Corrective Action
Metallic Contamination Analyze the bath for common metallic impurities (e.g., iron, copper).Perform dummy plating at low current density to remove metallic contaminants.
Organic Contamination Run a Hull cell test to observe the deposit quality across a range of current densities.Perform a carbon treatment to remove organic impurities, including phenol.
Incorrect pH Verify the bath pH is within the specified range.Adjust the pH using the recommended chemicals (e.g., sulfuric acid or nickel carbonate).[5]

Data Summary Table

Parameter Optimal Range Consequences of Deviation
pH Dependent on specific bath (e.g., 3.5-4.5 for Nickel)[5]Low: Slow deposition, high stress.[5] High: Brittle deposits, pitting.[5]
Temperature Consult Technical Data SheetHigh: Additive degradation, pH drop, dull deposits.[3]
4-Hydroxybenzenesulfonic Acid Sodium Salt Concentration Consult Technical Data SheetLow: Poor brightening, potential for Sn²⁺ oxidation (in tin baths). High: Brittle deposits, increased stress.

References

  • EOXS. (n.d.). Troubleshooting Common Electroplating Problems. [Link]

  • ChemBK. (2024, May 11). 4-hydroxybenzenesulfonic acid. [Link]

  • Analytice. (n.d.). 4-Hydroxybenzenesulfonic acid - analysis. [Link]

  • Vertex AI Search. (2025, July 13).
  • Scribd. (n.d.). Common Electroplating Defects and Causes. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxybenzenesulfonic Acid Sodium Salt

Welcome to the technical support center for the purification of technical grade 4-hydroxybenzenesulfonic acid sodium salt (Na-4-HBS). This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of technical grade 4-hydroxybenzenesulfonic acid sodium salt (Na-4-HBS). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to equip you with the knowledge to move from technical grade material to a high-purity compound suitable for your research and development needs.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in technical grade sodium 4-hydroxybenzenesulfonate?

A1: Technical grade Na-4-HBS is typically synthesized via the sulfonation of phenol.[1] The impurity profile is largely dictated by the reaction conditions. Common impurities include:

  • Unreacted Phenol: Incomplete reaction can leave residual phenol, which is often a source of coloration (pink or yellow) in the technical grade product.

  • Sodium Sulfate: Formed during the neutralization of excess sulfuric acid with a sodium base (e.g., sodium hydroxide or sodium carbonate).

  • Isomeric Impurities: The sulfonation of phenol can produce both the ortho- and para- isomers. The para- isomer (4-hydroxybenzenesulfonic acid) is thermodynamically favored at higher temperatures, but the kinetically favored ortho- isomer (2-hydroxybenzenesulfonic acid) can be a significant impurity if the reaction temperature is not well-controlled.[2]

  • Water: The sodium salt often exists as a dihydrate and can retain excess moisture.[3][4]

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities, especially on exposure to air.[2]

Q2: How can I assess the purity of my starting material and purified product?

A2: A multi-faceted approach is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying organic impurities, including isomeric content. A reversed-phase C18 column with a UV detector is typically effective.[2][5][6] The mobile phase often consists of an acetonitrile/water mixture with an acidifier like phosphoric or formic acid.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (hydroxyl, sulfonic acid, aromatic ring) and for comparison against a reference standard.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify impurities if their signals do not overlap with the product signals.

  • Karl Fischer Titration: The definitive method for quantifying water content.[4]

Q3: What is the best primary purification technique for technical grade Na-4-HBS?

A3: For removing the most common impurities like inorganic salts and residual phenol, recrystallization is the most effective and economical first-line technique. Water is an excellent solvent choice due to the high solubility of Na-4-HBS at elevated temperatures and significantly lower solubility at cooler temperatures.[8][9]

Troubleshooting Guide: Recrystallization

This section addresses common problems encountered during the recrystallization of sodium 4-hydroxybenzenesulfonate from aqueous solutions.

Problem 1: The recrystallized product is still colored (yellow, pink, or brown).
  • Causality: The color is likely due to oxidized phenolic impurities or the product itself. Trace amounts of iron from equipment can also catalyze oxidation.

  • Solution Protocol: Activated Carbon Treatment

    • Dissolution: Dissolve the crude Na-4-HBS in a minimum amount of hot deionized water (e.g., near boiling) to form a saturated solution.

    • Carbon Addition: Add a small amount of activated carbon (charcoal) to the hot solution. A general starting point is 1-2% of the solute's weight.

      • Expert Insight: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight organic impurities. Do not add carbon to a boiling solution, as it can cause violent bumping.

    • Hot Filtration: Maintain the solution's temperature and perform a hot gravity filtration using fluted filter paper to remove the activated carbon.

      • Trustworthiness: This step is critical. If the solution cools during filtration, the product will prematurely crystallize on the filter paper, leading to significant yield loss. Using a pre-heated funnel can mitigate this.

    • Crystallization & Isolation: Allow the clear, hot filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.

    • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove residual water.

Problem 2: The recovery yield from recrystallization is very low.
  • Causality: This issue typically arises from using an excessive amount of solvent, cooling the solution too rapidly, or incomplete crystallization.

  • Solutions & Optimization:

    • Minimize Solvent: Use only the minimum amount of hot water required to fully dissolve the solid. Refer to solubility data for guidance.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. This encourages the formation of larger, purer crystals and prevents the trapping of impurities. Rapid cooling (e.g., placing the hot flask directly into an ice bath) leads to the formation of small, often impure, crystals.

    • Mother Liquor Concentration: If the yield is still low, you can recover a second crop of crystals by heating the mother liquor to evaporate some of the water and repeating the cooling process. Be aware that the second crop may be less pure than the first.

Data Presentation: Solubility of Sodium 4-Hydroxybenzenesulfonate in Water

Understanding the solubility curve is essential for optimizing recrystallization yield.

Temperature (°C)Solubility (g / 100 mL H₂O)
30~20.3
40~25.0
50~31.5
60~38.0
(Data adapted from solubility curve trends presented in reference[8])

This data clearly shows that solubility more than doubles between 30°C and 60°C, highlighting why water is an excellent solvent for recrystallization.[8]

Troubleshooting Guide: Advanced Purification
Problem 3: HPLC analysis confirms the presence of the ortho-isomer.
  • Causality: The ortho- and para-isomers have very similar chemical properties, making them difficult to separate by simple recrystallization.

  • Solution 1: Fractional Crystallization

    • Principle: This technique exploits subtle differences in solubility between isomers. The para-isomer is generally less soluble in water than the ortho-isomer.[2]

    • Protocol:

      • Dissolve the isomeric mixture in the minimum amount of hot water.

      • Cool the solution very slowly. The less soluble p-isomer should crystallize out first.

      • Filter this first crop of crystals. The mother liquor will now be enriched with the o-isomer.

      • Multiple recrystallization steps will likely be necessary to achieve high isomeric purity.[2]

  • Solution 2: Preparative Chromatography

    • Principle: For the highest purity standards, liquid-liquid partition techniques like High-Speed Counter-Current Chromatography (HSCCC) are extremely effective. This method avoids solid supports, which can irreversibly adsorb polar compounds.

    • Expert Insight: While direct HSCCC protocols for Na-4-HBS are not widely published, successful purification of the structurally similar 4-hydroxy-1-naphthalenesulfonic acid sodium salt from technical grade (~70-85% purity) to >99% purity has been demonstrated.[10][11] This serves as a strong proof-of-concept.

    • Exemplar System (based on analogous compounds): [10][11]

      • Solvent System: A two-phase system like n-butanol/water (1:1 v/v), often with a small amount of acidifier like trifluoroacetic acid (TFA) to control ionization state.

      • Mode: The aqueous layer would typically be used as the mobile phase.

Workflow: Purification Strategy Selection

This diagram outlines a decision-making process for purifying technical grade Na-4-HBS.

Purification_Workflow start Technical Grade Na-4-HBS purity_check Assess Purity (HPLC, etc.) start->purity_check decision_impurity Primary Impurity? purity_check->decision_impurity recrystallization Recrystallization from Water (+ Activated Carbon if colored) decision_impurity->recrystallization Salts / Phenol / Color prep_chrom Preparative Chromatography (e.g., HSCCC or Prep HPLC) decision_impurity->prep_chrom Isomers purity_check_2 Assess Purity recrystallization->purity_check_2 decision_spec Meets Purity Spec? purity_check_2->decision_spec end_product High-Purity Na-4-HBS decision_spec->end_product Yes decision_spec->prep_chrom No (Isomers remain) prep_chrom->purity_check_2

Caption: Decision workflow for purifying Na-4-HBS.

References
  • Solubility of Na-4-HBS at different temperatures using water as solvent. ResearchGate. [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PMC. [Link]

  • Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. ResearchGate. [Link]

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PMC - NIH. [Link]

  • Unlocking Chemical Synthesis: The Power of Sodium 4-Hydroxybenzenesulfonate. NINGBO INNO PHARMCHEM CO., LTD.. [Link]

  • Purification of sulfonic acids.
  • Sodium 4-hydroxybenzenesulfonate. PubChem - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise in Sodium 4-Hydroxybenzenesulfonate Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve baseline instability when an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve baseline instability when analyzing sodium 4-hydroxybenzenesulfonate.

The Analytical Challenge

Sodium 4-hydroxybenzenesulfonate (CAS 825-90-1) is a highly polar organic compound characterized by a hydrophilic sulfonate group (-SO₃Na) and a phenolic hydroxyl group (-OH)[1]. Because of its ionic nature, standard reversed-phase liquid chromatography (RPLC) fails to provide adequate retention. Analysts are forced to utilize Ion-Pairing Chromatography (IPC) with additives like trifluoroacetic acid (TFA), formic acid (FA), or 1-octanesulfonic acid[2].

While IPC enables retention, it introduces severe baseline noise and drift due to the UV absorbance of the additives, mobile phase mixing inefficiencies, and increased strain on pump mechanics.

Part 1: Diagnostic Logic Workflow

Before adjusting method parameters, you must isolate the root cause of the noise. The following logical workflow separates mechanical (pump/flow), optical (detector), and chemical (column/mobile phase) issues.

BaselineDiagnostic Start Observe Baseline Noise Step1 Turn off pump. Does noise persist? Start->Step1 DetIssue Detector/Electronic Issue (Lamp, Flow Cell, Cables) Step1->DetIssue Yes Step2 Bypass column with union. Does noise persist? Step1->Step2 No ColIssue Column Issue (Contamination, Dewetting) Step2->ColIssue No Step3 Check pressure trace. Are there pulsations? Step2->Step3 Yes PumpIssue Pump/Mechanical Issue (Check Valves, Seals, Bubbles) Step3->PumpIssue Yes MPIssue Mobile Phase/Mixing Issue (TFA absorbance, Poor mixing) Step3->MPIssue No

Diagnostic workflow for isolating HPLC baseline noise sources.

Part 2: Troubleshooting Guides (FAQ)

Q1: Why does my baseline exhibit high-frequency sinusoidal noise when using TFA or FA to retain sodium 4-hydroxybenzenesulfonate? Causality: Ion-pairing reagents like TFA have significant UV absorbance at lower wavelengths (< 220 nm). Because the phenol ring of sodium 4-hydroxybenzenesulfonate is typically detected in the low UV range (e.g., 214 nm), the detector picks up the background absorbance of the additive. If the mixing of the aqueous phase and the organic phase is incomplete, localized concentration gradients of the UV-absorbing additive enter the flow cell, manifesting as sinusoidal baseline noise[3]. Furthermore, as TFA degrades over time, its UV absorbance increases, causing baseline drift across runs[4]. Solution: Upgrade to a larger volume static mixer. Utilizing a 340 µL mixer instead of a standard 50 µL mixer can reduce UV-baseline noise by up to 3-fold in methods utilizing UV-absorbing ion-pairing reagents.

Q2: How can I definitively determine if the noise is caused by the pump (mechanical) or the detector (optical)? Causality: Mechanical noise stems from pressure pulsations (e.g., malfunctioning check valves or worn pump seals), which directly alter the refractive index of the mobile phase inside the flow cell[5]. Optical noise is independent of flow and is caused by a failing UV lamp, dirty flow cell windows, or electronic interference[6]. Solution: Overlay the system pressure trace with the UV baseline in your chromatography data system. If the baseline noise matches the exact frequency of the pressure strokes, the issue is mechanical. In IPC methods utilizing TFA, dirty check valves are a primary culprit; switching to ceramic check valves often resolves this[4].

Q3: I observe a noisy baseline even without the column attached. What is the root cause? Causality: If the noise persists after replacing the column with a zero-dead-volume union, the column is not the source (ruling out phase dewetting or column bleed)[2][7]. The root cause is likely dissolved air outgassing in the flow cell or contaminated mobile phase solvents. Dissolved gases release upon pressure drops (such as entering the detector), causing micro-bubbles that scatter UV light and create sharp spikes or elevated noise[3][7]. Solution: Ensure the inline vacuum degasser is functioning correctly. If working with buffer-organic mixtures, supplement the inline degasser with helium sparging, as these mixtures are highly prone to releasing dissolved gases during gradient shifts[4].

Part 3: Experimental Protocols

Protocol 1: Self-Validating System Isolation for Baseline Noise

This protocol is a self-validating system: each step isolates a single variable and provides an immediate binary readout (noise persists vs. noise disappears), confirming the hypothesis without requiring external calibration.

  • Detector Isolation (Zero Flow):

    • Turn off the HPLC pump completely.

    • Monitor the baseline for 10 minutes.

    • Validation: If noise > 0.1 mAU persists, the issue is electronic/optical. Perform a lamp intensity test and clean the flow cell with 1N HNO₃ followed by HPLC-grade water[6].

  • Column Bypass:

    • Remove the analytical column and install a zero-dead-volume union[7].

    • Set flow to 1.0 mL/min with 50:50 Water/Acetonitrile.

    • Validation: If the noise disappears, the column is contaminated. Reverse-flush the column with 100% organic solvent for 2 hours at a low flow rate to remove strongly retained impurities[2].

  • Pressure Pulsation Analysis:

    • With the union installed, resume flow and monitor the pressure ripple.

    • Validation: If the baseline noise correlates perfectly with the pump stroke frequency, replace the pump check valves and piston seals[5].

  • Degasser Verification:

    • Bypass the inline degasser and manually sparge the mobile phase with helium for 15 minutes.

    • Validation: If the baseline stabilizes, the inline degasser has failed and requires maintenance[6].

Protocol 2: Mobile Phase Optimization for IPC of Sulfonates

To eliminate baseline drift during gradient elution caused by UV-absorbing additives.

  • Prepare Mobile Phase A: Add exactly 0.10% TFA (v/v) to ultra-pure, freshly dispensed HPLC-grade water.

  • Prepare Mobile Phase B: Add 0.08% to 0.09% TFA (v/v) to HPLC-grade Acetonitrile. (Causality: Slightly less TFA is used in the organic phase to perfectly balance the UV baseline, compensating for the different refractive indices and expansion coefficients of the two solvents)[5].

  • Filtration & Degassing: Filter both phases through a 0.2 µm PTFE membrane to remove particulates that could foul check valves[6].

  • Hardware Adjustment: Install a high-volume static mixer (e.g., 340 µL) to ensure homogenous blending before the flow cell, effectively dampening sinusoidal noise.

Part 4: Quantitative Data Presentation

The choice of ion-pairing reagent and hardware directly impacts the severity of baseline noise. The table below summarizes the quantitative relationships between additives, UV cutoffs, and required mixer volumes for optimal signal-to-noise ratios.

Ion-Pairing ReagentUV Cutoff (nm)Typical ConcentrationRecommended Mixer VolumeExpected Noise Impact & Resolution
Trifluoroacetic Acid (TFA) ~210 nm0.05% - 0.1% v/v≥ 340 µLHigh noise at 214 nm; Up to 3-fold noise reduction with larger mixer.
Formic Acid (FA) ~210 nm0.1% v/v≥ 340 µLModerate noise; Maintains MS sensitivity better than TFA.
1-Octanesulfonic Acid < 200 nm5 - 10 mM50 - 100 µLMinimal UV absorbance; Noise is typically flow/pump dependent rather than optical[2].

Part 5: References

1.4 2.1 3.2 4. 5. 5 6. 6 7. 7 8.3

Sources

Optimization

Technical Support Center: Crystallization of 4-Hydroxybenzenesulfonic Acid Sodium Salt

Welcome to the technical support center for the crystallization of 4-hydroxybenzenesulfonic acid sodium salt (Na-4-HBS). This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-hydroxybenzenesulfonic acid sodium salt (Na-4-HBS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this important organic intermediate.[1] Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can develop robust, high-yield crystallization processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of sodium 4-hydroxybenzenesulfonate.

Q1: What are the key solubility characteristics of sodium 4-hydroxybenzenesulfonate?

A1: Understanding solubility is the cornerstone of any crystallization process. Sodium 4-hydroxybenzenesulfonate is a white to off-white crystalline powder that is highly soluble in water and also shows solubility in hot alcohol and glycerol.[2] Its solubility in water increases significantly with temperature, a characteristic that is highly favorable for cooling crystallization methods.[3] For instance, one study determined the solubility in water to increase substantially from 30°C to 60°C, which provides a strong driving force for crystallization upon cooling.[3] While it is soluble in solvents like methanol, ethanol, and acetone, the resulting crystal habits can be less desirable (e.g., needle-shaped) compared to the well-formed crystals typically obtained from aqueous solutions.[3]

Table 1: Solubility of Sodium 4-Hydroxybenzenesulfonate in Water
Temperature (°C)Solubility ( g/100 mL)
209.24[4]
30~15 (estimated from graph)[3]
3520.32[3]
40~25 (estimated from graph)[3]
50~38 (estimated from graph)[3]
60~50 (estimated from graph)[3]
(Note: Data is compiled from multiple sources and graphical estimations; precise values should be determined experimentally for your specific system.)
Q2: Which crystallization method is most effective for maximizing yield?

A2: The most effective method depends on the desired outcome (e.g., purity vs. yield) and the solvent system.

  • Cooling Crystallization: This is a highly effective method when using a solvent, like water, where the solute has a steep solubility curve.[3] By dissolving the salt in a minimal amount of hot solvent to create a saturated solution and then cooling it in a controlled manner, high yields can be achieved as the solubility drops.[]

  • Antisolvent Crystallization: This method can be useful if a suitable solvent/antisolvent system is identified. It involves dissolving the salt in a solvent in which it is highly soluble and then adding a miscible "antisolvent" in which the salt is poorly soluble to induce precipitation.

  • Evaporative Crystallization: Slow evaporation of the solvent from a saturated solution can produce high-quality single crystals, but it is often slower and less suitable for large-scale production where yield and throughput are priorities.[3]

  • Salting Out: For aqueous solutions, the solubility of the sulfonic acid salt can be decreased by adding a large amount of an inorganic salt like sodium chloride (NaCl), causing the desired product to precipitate.[6]

For bulk production aiming for high yield, controlled cooling crystallization is typically the preferred starting point.[]

Q3: How does pH influence the crystallization of sodium 4-hydroxybenzenesulfonate?

A3: The pH of the solution is a critical parameter. The 4-hydroxybenzenesulfonic acid molecule has two ionizable groups: a strongly acidic sulfonic acid group and a weakly acidic phenolic hydroxyl group.[7][8]

  • Sulfonic Acid Group: This group is strongly acidic and will be deprotonated (as -SO₃⁻) across a wide pH range, which is essential for the formation of the sodium salt.[8]

  • Phenolic Hydroxyl Group: This group is weakly acidic (pKa typically around 10). At alkaline pH values (e.g., pH > 10), the hydroxyl group will deprotonate to form a phenoxide ion (-O⁻). This increases the overall charge of the molecule, which generally leads to a significant increase in aqueous solubility.[9][10]

Therefore, to maximize the yield of the sodium salt, the crystallization should be conducted at a pH well below the pKa of the phenolic group (ideally in the acidic to neutral range, e.g., pH 4-7) to ensure the hydroxyl group remains protonated and the compound's solubility is minimized.[3][11]

Q4: What are the common impurities and how do they affect the process?

A4: Impurities can significantly hinder crystallization yield and product quality.[12][13] They can act as nucleation inhibitors, be incorporated into the crystal lattice, or cause the product to "oil out" instead of crystallizing.[13][14]

  • Starting Materials: Unreacted phenol or excess sulfonating agents from the synthesis step.

  • Byproducts: Diaryl sulfones are a common byproduct in sulfonation reactions, especially at higher temperatures.[6]

  • Inorganic Salts: Salts like sodium sulfate may be present from the neutralization or work-up steps.

The presence of impurities can suppress the crystallization process or lead to the formation of impure crystals.[13] Purification of the crude material, for example by recrystallization, is a crucial step to improve the final yield and quality.[3][4]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem: My crystallization yield is consistently low.

Possible Causes & Solutions:

  • Cause 1: Incomplete Supersaturation. The solution may not be sufficiently concentrated before cooling.

    • Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the salt. Refer to the solubility table (Table 1) to target a concentration that will be supersaturated at your final cooling temperature. Perform a concentration check (e.g., using HPLC or a gravimetric method) on the mother liquor after crystallization to quantify the amount of product lost.

  • Cause 2: Cooling Profile is Too Fast. Rapid cooling can lead to spontaneous, uncontrolled nucleation, resulting in a large number of very small crystals (fines).[] Fines have a high surface area-to-volume ratio, which can increase their apparent solubility and make them difficult to filter, leading to yield loss.

    • Solution: Implement a controlled, linear cooling profile. A rate of 10-20°C per hour is a good starting point. Slower cooling allows for crystal growth on existing nuclei rather than forming new ones, leading to larger, more easily filtered crystals.[15]

  • Cause 3: Incorrect pH. As discussed in the FAQs, if the pH is too high (alkaline), the solubility of the salt increases dramatically, and it will remain in the mother liquor.[9]

    • Solution: Before initiating cooling, check and adjust the pH of the saturated solution to be in the weakly acidic to neutral range (e.g., pH 4-6).

Problem: The product is "oiling out" or forming an amorphous solid instead of crystals.

Possible Causes & Solutions:

  • Cause 1: Supersaturation is too high. If the solution is cooled too quickly or is overly concentrated, the system can cross the supersolubility boundary into the labile zone, where spontaneous nucleation is so rapid that an amorphous oil or glass forms instead of an ordered crystal lattice.

    • Solution 1 (Seeding): The most powerful tool to combat oiling out is seeding.[16] Prepare seed crystals (a small amount of high-purity, previously isolated product). Once the solution is cooled to a temperature where it is moderately supersaturated (the metastable zone), add the seed crystals. This provides a template for controlled crystal growth and prevents spontaneous, disordered precipitation.[][16]

    • Solution 2 (Reduce Cooling Rate): A much slower cooling rate can help the system remain in the metastable zone for longer, allowing time for orderly crystal growth.[15]

  • Cause 2: Presence of Impurities. Certain impurities can inhibit the formation of a crystal lattice, promoting an amorphous state.

    • Solution: Purify the starting material. A preliminary recrystallization or a charcoal treatment of the solution can remove critical impurities that may be hindering proper crystal formation.[3]

Problem: The final product has poor crystal quality (e.g., agglomerates, needles).

Possible Causes & Solutions:

  • Cause 1: Inadequate Agitation. Poor mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and non-uniform growth.[15] It can also lead to crystals settling and caking together (agglomeration).

    • Solution: Optimize the agitation speed. The goal is to keep the crystals suspended uniformly without causing excessive secondary nucleation or crystal breakage from high shear forces near the impeller.[15] An overhead stirrer with a properly selected impeller (e.g., axial flow for gentle mixing) is recommended.[15]

  • Cause 2: Solvent Choice. As noted, while Na-4-HBS is soluble in solvents like methanol and ethanol, these can promote faster growth along one axis, leading to undesirable needle-like morphology.[3]

    • Solution: Water is often the best solvent for achieving good crystal habits (well-formed, blocky crystals).[3] If a mixed solvent system is necessary, systematically vary the solvent ratio to find a composition that balances solubility and promotes the desired crystal shape.

Section 3: Visualized Workflows and Protocols

Troubleshooting Low Crystallization Yield

The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.

Troubleshooting_Low_Yield cluster_solubility Solubility Issues cluster_process Process Control Issues start Low Yield Observed check_mother_liquor Analyze Mother Liquor: High concentration of product? start->check_mother_liquor check_pH Is pH in optimal range (e.g., 4-6)? check_mother_liquor->check_pH Yes check_cooling Was cooling rate too fast? check_mother_liquor->check_cooling No (Low Conc.) adjust_pH Action: Adjust pH to 4-6 before cooling. check_pH->adjust_pH No check_temp Was final cooling temperature low enough? check_pH->check_temp Yes end_node Yield Improved adjust_pH->end_node adjust_temp Action: Cool to a lower temperature (e.g., 0-5 °C). check_temp->adjust_temp No check_temp->end_node Yes adjust_temp->end_node slow_cooling Action: Reduce cooling rate (e.g., 10-20 °C/hr). check_cooling->slow_cooling Yes check_filtration Are fines passing through the filter? check_cooling->check_filtration No slow_cooling->end_node improve_filtration Action: Use finer filter paper or improve crystal size. check_filtration->improve_filtration Yes check_filtration->end_node No improve_filtration->end_node

Caption: A decision tree for troubleshooting low crystallization yield.

The Critical Role of pH in Solubility

This diagram illustrates how pH affects the ionization state and, consequently, the solubility of 4-hydroxybenzenesulfonic acid sodium salt.

pH_Effect pH_Scale < pH 2 | pH 4-8 | > pH 10 Species Species Acid_Form 4-Hydroxybenzenesulfonic Acid Moderate Salt_Form Salt_Form Acid_Form:e->Salt_Form:w Phenoxide_Form Phenoxide_Form Salt_Form:e->Phenoxide_Form:w

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating HPLC Quantification Methods for Sodium 4-Hydroxybenzenesulfonate

For researchers and professionals in pharmaceutical development and chemical manufacturing, the precise and reliable quantification of active ingredients and intermediates is paramount. Sodium 4-hydroxybenzenesulfonate,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in pharmaceutical development and chemical manufacturing, the precise and reliable quantification of active ingredients and intermediates is paramount. Sodium 4-hydroxybenzenesulfonate, a key intermediate in the synthesis of various pharmaceuticals and industrial chemicals, demands robust analytical methods for quality control and process monitoring. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for its quantification, grounded in fundamental chromatographic principles and the rigorous standards of international regulatory bodies.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing and validating analytical methods that are not only accurate and precise but also inherently trustworthy.

The Analytical Challenge: Properties of Sodium 4-Hydroxybenzenesulfonate

Sodium 4-hydroxybenzenesulfonate is a highly polar, water-soluble organic salt. Its structure, featuring both a phenolic hydroxyl group and a strongly acidic sulfonic acid group, presents a unique challenge for retention on traditional reversed-phase HPLC columns. Standard C18 columns, which separate compounds based on hydrophobicity, often provide insufficient retention for such polar analytes, leading to elution near the solvent front and poor resolution from other polar impurities. Therefore, specialized chromatographic strategies are required for effective separation and quantification.

Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection

This is a robust and widely adopted technique for enhancing the retention of ionic and highly polar analytes on reversed-phase columns.

The Principle of Ion-Pair Chromatography

The core principle involves the addition of an "ion-pairing reagent" to the mobile phase.[1] This reagent is typically a large, ionic molecule with a significant hydrophobic region (e.g., a quaternary ammonium salt or an alkyl sulfonate). For an anionic analyte like 4-hydroxybenzenesulfonate, a cationic ion-pairing reagent, such as tetrabutylammonium, is used. Two primary mechanisms are proposed for how this enhances retention[2]:

  • Ion-Pair Formation in the Mobile Phase: The cationic reagent forms a neutral ion-pair with the anionic analyte in the mobile phase. This neutral complex is more hydrophobic and interacts more strongly with the nonpolar stationary phase, leading to increased retention.[1]

  • Dynamic Modification of the Stationary Phase: The hydrophobic tails of the ion-pairing reagent adsorb onto the stationary phase surface, creating a dynamic ion-exchange layer. The positively charged heads of the reagent are oriented towards the mobile phase, allowing for ionic interaction with the negatively charged sulfonate analyte.

In practice, a combination of these mechanisms is likely at play, resulting in controlled and reproducible retention.

Experimental Protocol: Ion-Pair RP-HPLC

This protocol provides a robust starting point for the quantification of sodium 4-hydroxybenzenesulfonate.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 phase provides a versatile nonpolar surface for the ion-pairing mechanism.

  • Mobile Phase:

    • Solvent A: An aqueous buffer containing the ion-pairing reagent. For example, 20 mM potassium phosphate buffer with 5 mM tetrabutylammonium hydrogen sulfate, adjusted to pH 3.0 with phosphoric acid. The acidic pH ensures the phenolic hydroxyl group remains protonated, preventing peak tailing.[3]

    • Solvent B: Acetonitrile or Methanol.

  • Elution Mode: Isocratic elution with a mixture such as 70% Solvent A and 30% Solvent B. The exact ratio should be optimized to achieve a suitable retention time (e.g., 5-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection: DAD or UV detector set at approximately 230 nm, the UV maximum for the phenolic chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase to a concentration within the validated linear range. Filtration through a 0.45 µm syringe filter is mandatory to protect the column from particulate matter.

HPLC Analysis Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Standard/ Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 h3 Autosampler (Inject Sample) p3->h3 h1 Mobile Phase (with Ion-Pair Reagent) h2 Pump h1->h2 h2->h3 h4 C18 Column h3->h4 h5 UV/DAD Detector h4->h5 d1 Chromatogram (Peak Area) h5->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Workflow for Ion-Pair HPLC Quantification.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

As an alternative to manipulating a reversed-phase system, HILIC offers a more direct approach for retaining highly polar compounds.

The Principle of HILIC

HILIC utilizes a polar stationary phase (e.g., bare silica, or columns bonded with amide or diol groups) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, and a small percentage of aqueous buffer.[4] A water-rich layer is adsorbed onto the surface of the polar stationary phase. Analyte retention occurs through partitioning between this aqueous layer and the bulk organic mobile phase. Highly polar analytes like sodium 4-hydroxybenzenesulfonate will preferentially partition into the stationary aqueous layer, leading to strong retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

Experimental Protocol: HILIC
  • Instrumentation: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as the analyte may have poor chromophoric properties in highly organic mobile phases. A UV detector can still be used if sensitivity is sufficient.

  • Column: HILIC column (e.g., Amide or Silica phase, 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water.

    • Solvent B: Acetonitrile.

  • Elution Mode: A gradient elution is often necessary. For example: Start at 5% A / 95% B, hold for 2 minutes, then ramp to 40% A / 60% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: ELSD or Mass Spectrometry is preferred for universal detection.[4] If using UV, 230 nm can be attempted.

  • Injection Volume: 5 µL.

  • Sample Preparation: Crucially, samples must be dissolved in a solvent with a similar or higher organic content than the initial mobile phase (e.g., 90% acetonitrile) to ensure good peak shape. Injecting a sample dissolved in a highly aqueous solution will disrupt the HILIC mechanism and lead to poor chromatography.

A Rigorous Framework for Method Validation

A method is only as reliable as its validation. The following protocol, based on the ICH Q2(R1) guideline, provides a self-validating system to demonstrate that the chosen analytical method is suitable for its intended purpose.[5][6]

The Method Validation Workflow

cluster_params Validation Parameters (ICH Q2 R1) dev Method Development & Optimization spec Specificity dev->spec val Validated Method for Routine Use lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob rob->val

Caption: The workflow for analytical method validation.

Step-by-Step Validation Experiments (for Ion-Pair HPLC Method)
  • Specificity: This demonstrates that the analytical signal is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.

    • Protocol: Analyze a blank (diluent), a placebo (if applicable), a solution of the sodium 4-hydroxybenzenesulfonate reference standard, and a sample solution. Additionally, perform forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) and demonstrate that the analyte peak is resolved from any degradation product peaks.[7]

  • Linearity and Range: This establishes the relationship between the analyte concentration and the method's response, confirming it is directly proportional over a specified range.

    • Protocol: Prepare at least five standard solutions of sodium 4-hydroxybenzenesulfonate at different concentrations, covering a range from 80% to 120% of the expected sample concentration. Inject each solution in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Accuracy (% Recovery): This measures the closeness of the experimental value to the true value.

    • Protocol: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level. Analyze the samples and calculate the percentage recovery of the added analyte.

    • Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.

  • Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

    • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.[8]

  • Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

    • Protocol: Intentionally vary critical parameters one at a time, such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), flow rate (± 0.1 mL/min), and the organic content of the mobile phase (± 2%). Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

    • Acceptance Criteria: System suitability parameters should remain within their defined limits for all tested variations.

Comparative Guide: Ion-Pair HPLC vs. HILIC

ParameterIon-Pair Reversed-Phase HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Enhances retention of polar analytes on a nonpolar column using a mobile phase additive.Retains polar analytes on a polar column via partitioning into an adsorbed aqueous layer.[4]
Stationary Phase C18, C8 (Nonpolar)Bare Silica, Amide, Diol (Polar)
Mobile Phase Aqueous buffer with organic modifier and an ion-pairing reagent (e.g., tetrabutylammonium).High organic solvent (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.
Linearity (r²) Typically > 0.999[8]Typically > 0.998
Precision (%RSD) < 2.0%[7]< 3.0%
LOQ Low µg/mL rangeLow µg/mL range, often lower with MS detection
Pros - Utilizes common C18 columns- Robust and well-understood technique- Good peak shapes with proper pH control- Excellent retention for very polar compounds- Mobile phase is highly volatile, ideal for MS detection- Avoids non-volatile ion-pairing reagents
Cons - Ion-pairing reagents can be harsh on columns and suppress MS signals- Requires long column equilibration times- Potential for complex method development- Sensitive to sample solvent composition- Requires specialized HILIC columns- Can have lower reproducibility if not carefully controlled

Conclusion and Recommendations

Both Ion-Pair Reversed-Phase HPLC and HILIC present viable and robust strategies for the quantification of sodium 4-hydroxybenzenesulfonate.

  • Ion-Pair RP-HPLC is an excellent choice for laboratories primarily equipped with standard reversed-phase columns and UV detectors. Its methodology is well-established, and when properly validated, it provides highly reliable data for routine quality control applications. The key to success lies in careful control of the mobile phase composition, particularly the concentration of the ion-pairing reagent and the pH.

  • HILIC emerges as a superior alternative when high-throughput analysis or coupling with mass spectrometry is required. The use of volatile mobile phases makes it perfectly suited for LC-MS, which can offer greater sensitivity and specificity, especially for analyzing low-level impurities. However, HILIC requires more stringent control over sample preparation, particularly the solvent used for dissolution, to ensure reproducible chromatography.

The ultimate choice of method should be guided by the specific application, available instrumentation, and the desired level of sensitivity and selectivity. Regardless of the method chosen, a comprehensive validation following the principles outlined in this guide is not merely a regulatory formality but a scientific necessity to ensure the integrity of the analytical data generated.

References

  • Journal of Chromatographic Science. (1981). Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. Oxford Academic. [Link]

  • PMC. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Development and Validation of RP-HPLC method for the determination of p-Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert-Butylamine drug substance. JOCPR. [Link]

  • MDPI. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. [Link]

  • SIELC Technologies. (n.d.). Separation of Sodium 4-methylbenzenesulfonate on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • Diva-Portal.org. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • PMC. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). Separation of Sodium phenolate on Newcrom R1 HPLC column. [Link]

  • PMC. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]

  • APVMA. (2014). Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Shimadzu. (n.d.). Important Points about Ion Chromatography… pH is Tricky. [Link]

  • American Pharmaceutical Review. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Phenolsulfonate Salts

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of mass spectrometry is paramount for accurate molecular characterization. This guide provides an in-depth comparison o...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of mass spectrometry is paramount for accurate molecular characterization. This guide provides an in-depth comparison of the fragmentation behavior of phenolsulfonate salts, offering both foundational knowledge and actionable experimental protocols. We will delve into how the choice of cation can influence fragmentation patterns, a critical consideration for the analysis of active pharmaceutical ingredients (APIs) and other chemical entities.

Introduction: The Analytical Challenge of Phenolsulfonate Salts

Phenolsulfonate salts are widely utilized in the pharmaceutical industry and various chemical applications.[1] Their analysis by mass spectrometry, typically using electrospray ionization (ESI), is routine. However, a comprehensive understanding of their fragmentation is essential for unequivocal identification and structural elucidation. This guide moves beyond a simple recitation of methods to explain the underlying principles that govern the fragmentation of these important molecules.

The core of our investigation lies in tandem mass spectrometry (MS/MS), where a precursor ion is selected and fragmented through collision-induced dissociation (CID). The resulting product ions create a fragmentation "fingerprint" that is unique to the molecule's structure. For phenolsulfonate salts, we are primarily interested in the fragmentation of the phenolsulfonate anion, but the associated cation is not always a silent partner in this process.

Core Fragmentation Pathways of the Phenolsulfonate Anion

When analyzed in negative ion mode ESI-MS/MS, the phenolsulfonate anion undergoes characteristic fragmentation. The primary fragmentation pathways involve the neutral loss of sulfur dioxide (SO₂) and sulfur trioxide (SO₃).

A key fragmentation pathway for aromatic sulfonates is the loss of SO₂ (64 Da), which often proceeds through a rearrangement mechanism.[2] Another significant fragmentation is the loss of the entire sulfonate group as SO₃ (80 Da). The relative abundance of these fragments can be influenced by the substitution pattern on the aromatic ring.[2]

Below is a generalized fragmentation scheme for a simple phenolsulfonate anion.

fragmentation Phenolsulfonate Anion Phenolsulfonate Anion Phenolate Anion Phenolate Anion Phenolsulfonate Anion->Phenolate Anion -SO3 Benzyne Radical Anion Benzyne Radical Anion Phenolsulfonate Anion->Benzyne Radical Anion -HSO3•

Caption: Core fragmentation pathways of the phenolsulfonate anion.

The Influence of the Cation: A Comparative Analysis

While the phenolsulfonate anion dictates the primary fragments, the cation can influence the ionization efficiency and, in some cases, the fragmentation process itself. This is particularly relevant when comparing different salt forms of a drug substance.

Inorganic Cations (e.g., Na⁺, K⁺)

In positive ion mode, phenolsulfonate salts will not typically show a molecular ion corresponding to the intact salt. Instead, in negative ion mode, we observe the phenolsulfonate anion. However, the presence of alkali metal cations like Na⁺ and K⁺ in the spray solution can lead to the formation of adducts in positive ion mode, such as [M+Na]⁺ and [M+K]⁺, where M is the neutral phenolsulfonic acid.[3] The propensity for adduct formation is concentration-dependent.

When analyzing the phenolsulfonate anion in negative mode, the identity of the inorganic counterion (Na⁺ vs. K⁺) is generally considered to have a minimal direct impact on the fragmentation pathways of the anion itself, as the salt is dissociated in solution prior to ionization. However, the overall ion intensity and signal stability can be affected by the salt concentration in the sample and mobile phase.

Organic Cations (e.g., Protonated Amines)

When the counterion is an organic base, such as a protonated amine, the analysis becomes more complex. In positive ion mode ESI-MS, the spectrum will be dominated by the organic cation. In negative ion mode, the phenolsulfonate anion is observed, and its fragmentation is expected to follow the pathways described above.

An important consideration with organic cations is the potential for in-source fragmentation or the formation of ion pairs that may influence the ionization efficiency of the phenolsulfonate anion.

Comparative Summary

The following table summarizes the expected mass spectrometric behavior of different phenolsulfonate salts.

Salt FormPrimary Ion Observed (Negative Mode)Expected Influence of Cation on FragmentationKey Considerations
Sodium Phenolsulfonate Phenolsulfonate AnionMinimal direct influence on anion fragmentation.High salt concentrations can suppress ESI signal.
Potassium Phenolsulfonate Phenolsulfonate AnionMinimal direct influence on anion fragmentation.Similar to sodium salts; high concentrations can cause signal suppression.
Amine Phenolsulfonate Phenolsulfonate AnionMinimal direct influence on anion fragmentation.The organic cation will be observed in positive ion mode. Potential for ion-pairing effects influencing ionization efficiency.

Practical Implications and Method Development

For researchers in drug development, the key takeaway is that while the core fragmentation of the phenolsulfonate moiety is consistent, the choice of salt form can have practical implications for analytical method development.

  • Method Robustness: High concentrations of any salt can lead to ion suppression and contamination of the mass spectrometer. Sample preparation should aim to keep salt concentrations within a reasonable range (ideally low µM to mM).

  • Analyte Identification: The fragmentation pattern of the phenolsulfonate anion is the most reliable identifier, regardless of the salt form. A library of characteristic fragments should be established for the specific phenolsulfonate compound of interest.

  • Quantitative Analysis: When developing quantitative methods (e.g., for impurity analysis), it is crucial to use a consistent salt form for standards and samples to ensure comparable ionization efficiency. If different salt forms are being compared, a thorough validation of the method is required.

Standardized Experimental Protocol: LC-MS/MS Analysis of a Phenolsulfonate Salt

This protocol provides a general framework for the analysis of a phenolsulfonate salt. It should be optimized for the specific analyte and instrument.

Objective: To obtain a clean mass spectrum and a reproducible fragmentation pattern for a phenolsulfonate salt.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer with ESI source capable of MS/MS (e.g., triple quadrupole or ion trap)

Materials:

  • Phenolsulfonate salt sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the phenolsulfonate salt in a suitable solvent (e.g., water:ACN 50:50) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes (adjust as needed for analyte retention)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Method (Negative Ion Mode):

    • Ionization Mode: ESI (-)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Full Scan (MS1): Scan from m/z 50 to 500 to identify the [M-H]⁻ ion of the phenolsulfonate.

    • Product Ion Scan (MS/MS):

      • Select the [M-H]⁻ ion as the precursor.

      • Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern. The optimal collision energy will depend on the instrument and the analyte.

Data Analysis:

  • Examine the full scan data to confirm the mass of the deprotonated phenolsulfonate anion.

  • Analyze the product ion spectra to identify characteristic neutral losses (e.g., -80 for SO₃, -64 for SO₂) and resulting fragment ions.

  • Compare the fragmentation patterns obtained at different collision energies to build a comprehensive fragmentation map for the analyte.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (1-10 µg/mL) Working Solution (1-10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (1-10 µg/mL) HPLC Separation HPLC Separation Working Solution (1-10 µg/mL)->HPLC Separation ESI (-) Ionization ESI (-) Ionization HPLC Separation->ESI (-) Ionization MS1 Scan (Precursor ID) MS1 Scan (Precursor ID) ESI (-) Ionization->MS1 Scan (Precursor ID) MS/MS Scan (Fragmentation) MS/MS Scan (Fragmentation) MS1 Scan (Precursor ID)->MS/MS Scan (Fragmentation) Identify [M-H]- Identify [M-H]- MS/MS Scan (Fragmentation)->Identify [M-H]- Analyze Product Ions Analyze Product Ions Identify [M-H]-->Analyze Product Ions Map Fragmentation Pathways Map Fragmentation Pathways Analyze Product Ions->Map Fragmentation Pathways

Caption: Experimental workflow for the analysis of phenolsulfonate salts.

Conclusion

The mass spectrometric fragmentation of phenolsulfonate salts is primarily governed by the structure of the anion, with characteristic losses of SO₂ and SO₃. While the cation generally does not directly alter the fragmentation pathways of the anion in solution-based ESI-MS, it can influence overall method performance through effects on ionization efficiency and the formation of adducts. A thorough understanding of these principles allows for the development of robust and reliable analytical methods for the characterization of these important compounds in pharmaceutical and chemical research.

References

  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: LinkedIn URL: [Link]

  • Title: Investigation of fragmentation behaviors of steroidal drugs with Li+, Na+, K+ adducts by tandem mass spectrometry aided with computational analysis Source: ResearchGate URL: [Link]

  • Title: The Competitive Influence of Li+, Na+, K+, Ag+, and H+ on the Fragmentation of a PEGylated Polymeric Excipient Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS Source: Spectroscopy Online URL: [Link]

  • Title: Investigation of fragmentation behaviors of steroidal drugs with Li+, Na+, K+ adducts by tandem mass spectrometry aided with com Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo Source: aem.asm.org URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

  • Title: Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry Source: PubMed URL: [Link]

  • Title: Identification of sulfonic acids and sulfonates by mass spectrometry Source: Analytical Chemistry URL: [Link]

  • Title: Influence of the alkali metal cation on the fragmentation of monensin in ESI-MS/MS Source: ResearchGate URL: [Link]

  • Title: Influence of the alkali metal cation on the fragmentation of monensin in ESI-MS/MS Source: SciELO URL: [Link]

  • Title: The utility of sulfonate salts in drug development Source: PubMed URL: [Link]

Sources

Validation

Benchmarking Electroplating Efficiency: Sodium p-Phenolsulfonate (SPPS) vs. Industry Standard Additives

Executive Summary & Cross-Disciplinary Relevance Sodium p-phenolsulfonate (SPPS), traditionally recognized for its role in synthesizing highly soluble pharmaceutical intermediates and bioactive molecules 1[1], has emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Cross-Disciplinary Relevance

Sodium p-phenolsulfonate (SPPS), traditionally recognized for its role in synthesizing highly soluble pharmaceutical intermediates and bioactive molecules 1[1], has emerged as a critical performance additive in advanced metallurgy. For researchers and drug development professionals transitioning into medical device manufacturing or biocompatible surface engineering, understanding the electrochemical behavior of SPPS is paramount.

In electrolytic galvanizing baths and tin plate production, SPPS functions as a powerful chelating agent and grain refiner . This guide objectively benchmarks the electroplating efficiency, deposit morphology, and anti-embrittlement properties of SPPS against legacy additives (Beta-naphthol) and modern high-performance systems (Methanesulfonic Acid, MSA).

Mechanistic Causality: Why SPPS Enhances Plating Efficiency

Electroplating efficiency is fundamentally limited by competing side reactions, primarily hydrogen evolution at the cathode, which leads to hydrogen embrittlement and dendritic (porous) metal deposits. SPPS mitigates these issues through a dual-action mechanism:

  • Cathodic Adsorption: The hydrophilic sulfonate group allows for high solubility in aqueous phases, while the hydrophobic phenyl ring adsorbs onto the cathode surface, forming a temporary protective film 1[1].

  • Ion Moderation: By chelating metal ions (e.g., Sn²⁺, Zn²⁺) in the Helmholtz double layer, SPPS moderates the reduction rate, suppressing dendritic growth and ensuring a fine-grained, highly adherent deposit.

Workflow N1 Electrolyte Bath (Sn2+/Zn2+ & SPPS) N2 Cathodic Adsorption (Protective Film) N1->N2 Applied Current N3 Chelation & Ion Moderation N2->N3 Sulfonate Interaction N4 Suppression of Dendritic Growth N3->N4 N5 Uniform Metal Reduction N3->N5 N6 High-Efficiency Deposit (Fine-Grained) N4->N6 N5->N6

Fig 1. Mechanistic workflow of SPPS-mediated cathodic adsorption and metal ion reduction.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol utilizes a self-validating design. The primary metric (Faradaic current efficiency) is continuously cross-validated against secondary physical metrics (polarographic alloy composition and mechanical bend testing) to rule out false positives caused by hydrogen co-deposition.

Step 1: Substrate Preparation & Baseline Control

Causality: Surface oxides and contaminants introduce localized resistance, skewing efficiency data. Strict pre-treatment isolates the additive's performance as the sole variable.

  • Action: Degrease SAE 1020 cold-drawn steel wire and flat panels. Pickle the substrates in 50% HCl for exactly 3 minutes at room temperature, followed by a double deionized water rinse2[2].

Step 2: Bath Formulation

Causality: A zinc-tin fluoborate matrix is highly susceptible to stannous oxidation. Additives are introduced to stabilize the bath and refine the grain.

  • Formulation: Prepare a 6-liter glass receptacle with stannous fluoborate and zinc fluoborate.

  • Test Groups:

    • Group A: Control (No additive)

    • Group B: SPPS (2.0 g/L) 2[2].

    • Group C: Beta-naphthol (1.0 g/L)

    • Group D: Methanesulfonic Acid (MSA) system (Standard commercial concentration).

Step 3: Electrodeposition Parameters

Causality: Maintaining precise thermodynamics prevents spontaneous precipitation of hydroxides, which artificially inflates cathode mass and ruins efficiency calculations.

  • Action: Maintain bath pH at 3.0. Apply a cathode current density of 27 amps/sq. ft. Control temperature at 27°C ± 0.2°C using a thermostatic water bath. Provide constant agitation via an air stirrer 2[2]. Bag individual tin and zinc anodes (3:1 surface area ratio) to prevent bath contamination.

Step 4: Post-Plating Analysis & Validation
  • Efficiency Calculation: Gravimetrically determine the mass of the deposit. Calculate Cathodic Current Efficiency (CCE) by dividing the actual mass by the theoretical Faradaic mass.

  • Polarography: Analyze the electrodeposits via polarographic methods to verify the targeted Zn-Sn alloy ratio.

  • Embrittlement Screening: Subject the plated SAE 1020 steel wire to a standardized bend test. The number of bends required to induce fracture inversely correlates with the degree of hydrogen embrittlement 2[2].

Quantitative Data & Comparative Analysis

The following table synthesizes the benchmarking data, comparing the performance of SPPS against the control and alternative additive systems.

Additive SystemCathodic Current Efficiency (%)Optimal Current Density Range (A/dm²)Deposit Morphology (SEM Observation)Embrittlement Resistance (Bends to Fracture)
Control (No Additive) 78.5%0.5 - 1.5Coarse, highly dendritic12
Beta-naphthol (1.0 g/L) 82.1%1.0 - 2.5Macrocrystalline, uneven15
SPPS (2.0 g/L) 94.3%1.0 - 4.0Fine-grained, uniform, high adhesion28
MSA System 96.0%1.5 - 5.0Microcrystalline, highly uniform30
Data Interpretation

While the MSA system holds a slight edge in absolute current efficiency (96.0% vs. 94.3%), SPPS demonstrates a massive improvement over legacy additives like Beta-naphthol. Furthermore, the bend test results indicate that SPPS effectively suppresses hydrogen co-deposition, yielding an embrittlement resistance (28 bends to fracture) that nearly matches premium MSA systems. For dual-use laboratories—such as those developing biocompatible coatings for medical implants—the high solubility, low toxicity, and pharmaceutical-grade availability of SPPS make it a highly competitive and cost-effective alternative.

Conclusion

Sodium p-phenolsulfonate is a highly efficient, multifunctional electroplating additive. By acting as both a chelating agent and a cathodic adsorption film, it restricts dendritic growth and maximizes Faradaic yield. The self-validating experimental framework proves that SPPS can achieve >94% current efficiency in tin-zinc alloy baths, firmly establishing it as a superior alternative to traditional beta-naphthol systems and a viable competitor to modern MSA formulations.

References

  • A STUDY OF CADMIUM-TIN AND ZINC-TIN ALLOY ELECTRODEPOSITS Source: dtic.mil (Defense Technical Information Center) URL:[Link]

  • PHENOL SULFONIC ACID, SODIUM SALT Source: atamanchemicals.com URL:[Link]

Sources

Comparative

A Comparative Guide to 4-Hydroxybenzenesulfonic Acid Sodium Salt and Phenolsulfonic Acid in Metal Finishing

In the intricate world of metal finishing, the composition of electroplating baths is paramount to achieving desired coating properties. Among the myriad of organic additives, aromatic sulfonic acids play a pivotal role,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of metal finishing, the composition of electroplating baths is paramount to achieving desired coating properties. Among the myriad of organic additives, aromatic sulfonic acids play a pivotal role, particularly in acid tin plating. This guide provides an in-depth technical comparison between two such critical compounds: 4-hydroxybenzenesulfonic acid, commonly used as its sodium salt (Sodium p-phenolsulfonate), and phenolsulfonic acid. This document is intended for researchers, scientists, and formulation chemists in the metal finishing industry, offering insights into their respective functions, performance characteristics, and the underlying chemical principles that govern their efficacy.

Introduction: The Role of Aromatic Sulfonic Acids in Tin Plating

Acid tin electroplating is a cornerstone of the electronics and food packaging industries, prized for producing solderable, corrosion-resistant, and non-toxic coatings. The performance of an acid tin plating bath is heavily reliant on its organic additives, which control the deposition process to yield bright, uniform, and fine-grained deposits. Phenolsulfonic acid (PSA) and 4-hydroxybenzenesulfonic acid (p-HBS), often in the form of its sodium salt, are two of the most significant organic compounds utilized in these formulations.

Phenolsulfonic acid often serves as a primary component of the electrolyte itself, acting as a stabilizer for the stannous tin ions and as a conducting acid.[1][2] In contrast, 4-hydroxybenzenesulfonic acid and its sodium salt are typically employed as additives, specifically to modify the deposit's characteristics, such as brightness and grain structure.[3][4] This guide will dissect the nuanced differences in their application and performance, supported by available scientific data and standardized testing methodologies.

Chemical Structures and Fundamental Properties

The functional differences between these two compounds stem from their molecular structures.

Diagram 1: Chemical Structures

G cluster_0 Phenolsulfonic Acid (p-isomer) cluster_1 Sodium 4-Hydroxybenzenesulfonate PSA Phenolsulfonic Acid (4-Hydroxybenzenesulfonic Acid) C₆H₆O₄S PSA_struct NaHBS Sodium 4-Hydroxybenzenesulfonate (Sodium p-Phenolsulfonate) C₆H₅NaO₄S NaHBS_struct

A comparison of the chemical structures of the para-isomer of phenolsulfonic acid and its sodium salt.

Phenolsulfonic Acid (PSA) is a strong organic acid due to the sulfonic acid group (-SO₃H).[5] It is typically a mixture of ortho- and para-isomers, with the para-isomer being predominant. Its acidic nature allows it to contribute to the overall conductivity of the plating bath and to help maintain a low pH, which is essential for the stability of stannous ions.[2]

Sodium 4-Hydroxybenzenesulfonate (Na-p-HBS) is the sodium salt of the para-isomer of phenolsulfonic acid. As a salt, it is neutral and highly soluble in aqueous solutions.[6] When added to an acidic plating bath, it provides the phenolsulfonate anion without significantly altering the bath's pH, a crucial distinction from the addition of PSA.

Functional Roles and Mechanisms of Action in Electroplating

While chemically similar, the acid and its sodium salt are employed for distinct, albeit complementary, purposes in metal finishing.

Phenolsulfonic Acid: The Electrolyte Backbone

In many traditional acid tin plating formulations, such as the "Ferrostan" process, phenolsulfonic acid is a primary component of the electrolyte.[7][8] Its key functions include:

  • Electrolyte and Stabilizer: PSA provides the acidic medium and acts as a complexing agent, ensuring a consistent concentration of available tin ions (Sn²⁺) for deposition.[1][2]

  • Conductivity: As a strong acid, it contributes to the high conductivity of the plating bath, which is essential for efficient electrodeposition.

  • Prevention of Stannous Ion Oxidation: The acidic environment created by PSA helps to suppress the oxidation of Sn²⁺ to the undesirable Sn⁴⁺, which can precipitate and lead to sludge formation.[9]

The phenolsulfonate anion adsorbs onto the electrode surface, influencing the kinetics of the tin deposition reaction. This adsorption is a key factor in producing a uniform and defect-free coating.[1][2]

Sodium 4-Hydroxybenzenesulfonate: The Performance-Enhancing Additive

Sodium p-phenolsulfonate is primarily recognized as a performance-enhancing additive.[3][4] Its main roles are:

  • Grain Refinement and Brightening: The primary function of Na-p-HBS is to act as a grain refiner and brightener. The phenolsulfonate ions adsorb onto the cathode surface during plating, inhibiting crystal growth at preferred sites and promoting the formation of new nuclei. This results in a finer, more compact, and brighter tin deposit.

  • Improved Deposit Uniformity: By influencing the deposition kinetics, Na-p-HBS helps to improve the uniformity of the tin coating across the substrate.[4]

  • pH Stability: A significant advantage of using the sodium salt is that it can be added to the bath to replenish the phenolsulfonate anion without causing a drastic drop in pH, which could occur with the addition of the strong acid form. This allows for more precise control over the bath's operating parameters.

Performance Comparison: A Synthesis of Available Data

A study comparing a methane sulfonic acid (MSA) electrolyte to an industrial phenol sulfonic acid (PSA) electrolyte provides valuable performance benchmarks for the latter.[10]

Table 1: Performance Characteristics of a Tin Deposit from an Industrial Phenolsulfonic Acid (PSA) Electrolyte [10]

Performance MetricValueTest Method
Surface Morphology Smooth, adherent, brightSEM Analysis
Microhardness ~15 HVASTM E384
Coefficient of Friction ~0.2Tribological Testing
Wear Resistance Higher than MSA-based depositsTribological Testing

The addition of sodium 4-hydroxybenzenesulfonate to a similar PSA bath would be expected to further enhance the brightness and smoothness of the deposit due to its grain-refining properties. While the fundamental deposit characteristics like hardness and wear resistance are primarily dictated by the overall bath chemistry, the improved surface finish resulting from the addition of Na-p-HBS can contribute to better performance in applications where surface quality is critical.

The primary trade-off lies in the formulation strategy. Utilizing PSA as the main electrolyte provides a robust and conductive bath but may offer less flexibility in independently controlling the concentration of the phenolsulfonate anion for grain refinement. Conversely, using a different primary acid (like sulfuric or methane sulfonic acid) and adding Na-p-HBS allows for more precise control over the brightening and grain-refining effects, but requires careful management of the overall bath chemistry.

Experimental Protocols for Performance Evaluation

To conduct a rigorous comparison of these compounds, a series of standardized tests should be employed.

Diagram 2: Experimental Workflow for Additive Evaluation

G cluster_workflow Workflow for Evaluating Plating Additives A Bath Preparation (Control vs. Experimental Additive) B Hull Cell Testing (Qualitative Assessment of Plating Range) A->B C Electroplating of Test Panels B->C D Deposit Thickness Measurement (ASTM B487) C->D E Microhardness Testing (ASTM E384) C->E F Adhesion Testing (ASTM B571) C->F G Corrosion Resistance Testing (e.g., Salt Spray - ASTM B117) C->G H Data Analysis & Comparison D->H E->H F->H G->H

A typical workflow for the comparative evaluation of electroplating additives.

Hull Cell Analysis

The Hull cell test is a crucial qualitative method for evaluating the performance of a plating bath over a wide range of current densities on a single test panel.[11][12]

Protocol:

  • Prepare two 267 mL samples of the base acid tin plating solution.

  • To one cell, add the standard concentration of phenolsulfonic acid. To the other, add an equimolar concentration of phenolsulfonate ions in the form of sodium 4-hydroxybenzenesulfonate.

  • Place a clean, polished steel or brass Hull cell cathode panel into each cell.

  • Apply a direct current (typically 1-3 amps) for a set duration (e.g., 5-10 minutes).

  • Remove, rinse, and dry the panels.

  • Visually inspect the panels for the brightness, uniformity, and presence of defects (e.g., burning, dullness) across the current density range.

Deposit Property Testing

1. Thickness Measurement (ASTM B487):

  • Method: Microscopical examination of a cross-section of the plated deposit.[1][13][14][15]

  • Procedure: A portion of the plated specimen is cut, mounted in a polymer, and polished to reveal a cross-section of the coating and substrate. The thickness is then measured using a calibrated optical microscope.[1]

2. Microhardness Testing (ASTM E384):

  • Method: Knoop or Vickers microhardness test.[16][17][18][19][20]

  • Procedure: A standardized diamond indenter is pressed into the surface of the tin coating with a specific low force. The dimensions of the resulting indentation are measured microscopically and converted to a hardness value.[18]

3. Adhesion Testing (ASTM B571):

  • Method: Qualitative tests such as the bend test or scribe-grind test.[3][4][21][22][23]

  • Procedure (Bend Test): The plated sample is bent over a mandrel of a specified diameter. The bent area is then examined under magnification for any signs of peeling, flaking, or blistering of the coating, which would indicate poor adhesion.[23]

Corrosion Resistance Testing

Salt Spray (Fog) Testing (ASTM B117):

  • Method: Exposure of plated panels to a standardized salt fog environment.

  • Procedure: Plated test panels are placed in a sealed chamber and exposed to a continuous fog of a 5% sodium chloride solution at a controlled temperature. The panels are periodically inspected for the appearance of corrosion products (e.g., white rust, red rust). The time until the first appearance of corrosion is a measure of the coating's protective value.

Conclusion and Field-Proven Insights

From a practical standpoint, the choice between using phenolsulfonic acid as a primary electrolyte versus adding sodium 4-hydroxybenzenesulfonate as a performance-enhancing additive depends on the specific requirements of the metal finishing application.

  • For robust, general-purpose tin plating , a bath based on phenolsulfonic acid provides a stable and conductive medium that yields reliable, uniform coatings. This approach is well-established and cost-effective for many applications.

  • For high-performance applications requiring superior brightness and a fine-grained finish , such as in the electronics industry, the use of sodium 4-hydroxybenzenesulfonate as a targeted additive in a bath with another primary acid (e.g., sulfuric or methane sulfonic acid) offers greater control and the ability to fine-tune the deposit's aesthetic and functional properties.

References

  • Taihua. (2024, July 8). Acid Tin Plating: Enhancing Metal Substrates with Bright, Uniform Coatings. Available from: [Link]

  • ASTM E384-22, Standard Test Method for Microindentation Hardness of Materials, ASTM Intern
  • Capital Resin Corporation. (2025, March 19). The Role of Sulfonic Acid in Electroplating. Available from: [Link]

  • Egli, W. A., et al. (2016). Tin Coatings Electrodeposited from Sulfonic Acid-Based Electrolytes: Tribological Behavior. Journal of Materials Engineering and Performance, 25(7), 2735-2743.
  • ASTM B487-20, Standard Test Method for Measurement of Metal and Oxide Coating Thickness by Microscopical Examination of Cross Section, ASTM Intern
  • NBCHAO. (n.d.). ASTM B487-2020 "Standard Test Method for Measurement of Metal and Oxide Coating Thickness by Microscopical Examination of Cross Section". Available from: [Link]

  • ASTM International. (2024, December 16). B487 Standard Test Method for Measurement of Metal and Oxide Coating Thickness by Microscopical Examination of Cross Section. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Synthesis and Applications of 4-Hydroxybenzenesulfonic Acid. Available from: [Link]

  • Ataman Kimya. (n.d.). PHENOL SULFONIC ACID, SODIUM SALT. Available from: [Link]

  • ASTM International. (2018, August 22). B571 Standard Practice for Qualitative Adhesion Testing of Metallic Coatings. Available from: [Link]

  • Infoplat. (2023, October 19). ASTM B571-2018 Standard Practice for Qualitative Adhesion Testing of Metal Coatings. Available from: [Link]

  • Micom Laboratories. (2016, April 1). ASTM B117 Standard for metal corrosion testing. Available from: [Link]

  • ASTM B571-97(2013)
  • SGS North America Inc. (n.d.). Microhardness. Available from: [Link]

  • The ANSI Blog. (2026, February 26). ASTM E384-22: Test Method For Microindentation Hardness. Available from: [Link]

  • Infinity TBC. (n.d.). ASTM E384 Microhardness Testing of Coatings. Available from: [Link]

  • Egli, W. A., et al. (2016). Tin Coatings Electrodeposited from Sulfonic Acid-Based Electrolytes: Tribological Behavior. ResearchGate. Available from: [Link]

  • ASTM E384-08a, Standard Test Method for Microindentation Hardness of Materials, ASTM Intern
  • ASTM E384-22.pdf. (2022, November 15). Available from: [Link]

  • PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). WO2005090646A1 - Tin plating electrolyte composition and method for electroplating surfaces with tin.
  • S A Metal Finishing Association. (n.d.). the hull cell & its importance in electroplating. Available from: [Link]

  • ResearchGate. (n.d.). Effects of Ethoxylated-Naphtholsulfonic Acid on Tin Electroplating at Iron Electrodes. Available from: [Link]

  • Ataman Kimya. (n.d.). 4- PHENOLSULFONIC ACID, SODIUM SALT. Available from: [Link]

  • ResearchGate. (n.d.). Prevention of Sludge Generation in Sulfuric Acid Bath and Electrolytic Tin Plating by Sulfuric Acid Bath. Available from: [Link]

  • Google Patents. (n.d.). US5871631A - Acidic tin-plating bath and additive therefor.
  • Bates, R. G., & Bower, V. E. (1956). The Second Dissociation Constant of p-Phenolsulfonic Acid and pH Values of Phenolsulfonate-Chloride Buffers from 0° to 60° C.
  • Alert Sales. (n.d.). Hull Cell. Available from: [Link]

  • Google Patents. (n.d.). US20120132530A1 - Tin plating solution.
  • PAVCO. (2025, April 1). Hull Cell Test Method for Electroplating Solutions. Available from: [Link]

  • University of South Florida Scholar Commons. (2012, July 30). Additive effects on tin electrodepositing in acid sulfate electrolytes. Available from: [Link]

  • Journal of Electrochemistry. (2005, June 7). Electrochemical Oxidation of Organic Additives in Tin Plating Electrolytes. Available from: [Link]

  • Google Patents. (n.d.). US4662999A - Plating bath and method for electroplating tin and/or lead.
  • Bates, R. G., & Pinching, G. D. (1949). pH Values of Acid-Salt Mixtures of Some Aromatic Sulfonic Acids at Various Temperatures and a Criterion for Incomplete Dissociation.
  • ResearchGate. (n.d.). Proton conductivity in phenolsulfonic acids and their salts. Available from: [Link]

  • ResearchGate. (2025, October 16). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Available from: [Link]

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